Technical Documentation Center

N-Benzyl Salbutamon-d9 Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Benzyl Salbutamon-d9 Hydrochloride
  • CAS: 1330183-34-0

Core Science & Biosynthesis

Foundational

N-Benzyl Salbutamon-d9 Hydrochloride: A Technical Guide for Advanced Research Applications

This guide provides an in-depth technical overview of N-Benzyl Salbutamon-d9 Hydrochloride, a deuterated analog of a known Salbutamol (Albuterol) impurity. Designed for researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of N-Benzyl Salbutamon-d9 Hydrochloride, a deuterated analog of a known Salbutamol (Albuterol) impurity. Designed for researchers, scientists, and drug development professionals, this document details the core physicochemical properties, outlines a validated experimental protocol for its application, and explores the biochemical context of its parent compound, Salbutamol.

Introduction: The Role of Deuterated Standards in Pharmaceutical Analysis

In the landscape of modern pharmaceutical analysis and drug development, stable isotope-labeled compounds are indispensable tools. N-Benzyl Salbutamon-d9 Hydrochloride serves as a critical internal standard for the quantitative analysis of N-Benzyl Salbutamon, a process impurity that may arise during the synthesis of the widely-used bronchodilator, Salbutamol[1][2][3]. The incorporation of nine deuterium atoms on the tert-butyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays, without significantly altering its chemical properties[4]. This ensures accurate quantification by correcting for variations in sample preparation and instrument response[4][5].

N-Benzyl Salbutamon itself is a ketone, structurally related to Salbutamol but with a benzyl-protected amine and an oxidized alcohol group. Understanding and controlling such impurities is a regulatory requirement and crucial for ensuring the safety and efficacy of the final drug product.

Core Physicochemical Properties

The fundamental characteristics of N-Benzyl Salbutamon-d9 Hydrochloride are summarized below. These values are essential for accurate mass spectrometry analysis and for the preparation of standard solutions.

PropertyValueSource(s)
Chemical Name 2-[(1,1-Dimethylethyl-d9)(phenylmethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride[6]
CAS Number 1330183-34-0[6][7]
Molecular Formula C₂₀H₁₇D₉ClNO₃[6][7][8]
Molecular Weight 372.93 g/mol [6][7][8]
Exact Mass 372.2346 g/mol Calculated

Note on Exact Mass Calculation: The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element: C (12.000000), H (1.007825), D (2.014102), Cl (34.968853), N (14.003074), and O (15.994915). This value is critical for high-resolution mass spectrometry.

Experimental Protocol: Quantification of Salbutamol and its Impurities in Human Plasma via LC-MS/MS

The primary application for N-Benzyl Salbutamon-d9 Hydrochloride is as an internal standard. Below is a representative protocol for the simultaneous quantification of Salbutamol and its related impurity, N-Benzyl Salbutamon, in a biological matrix.

3.1 Rationale

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis, due to its high sensitivity and specificity[9][10]. A deuterated internal standard is crucial to account for matrix effects and variability during sample processing[4][5].

3.2 Materials and Reagents

  • Human Plasma (K2-EDTA)

  • Salbutamol Reference Standard

  • N-Benzyl Salbutamon Reference Standard

  • N-Benzyl Salbutamon-d9 Hydrochloride (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Protein Precipitation Agent (e.g., Acetonitrile with 1% Formic Acid)

3.3 Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Pipette 100 µL Plasma P2 Spike with 10 µL Internal Standard (N-Benzyl Salbutamon-d9 HCl) P1->P2 P3 Add 400 µL Protein Precipitation Agent P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject 10 µL onto UPLC Column P5->A1 A2 Gradient Elution A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Multiple Reaction Monitoring (MRM) A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: LC-MS/MS workflow for plasma sample analysis.

3.4 Step-by-Step Methodology

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of Salbutamol, N-Benzyl Salbutamon, and N-Benzyl Salbutamon-d9 Hydrochloride in methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the analyte stock solutions in a suitable solvent to prepare working solutions. Spike these into blank human plasma to create calibration standards and QCs at various concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of the N-Benzyl Salbutamon-d9 Hydrochloride internal standard working solution.

    • Add 400 µL of ice-cold acetonitrile containing 1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analytes from matrix components.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Example transitions to be optimized:

      • Salbutamol: Q1/Q3

      • N-Benzyl Salbutamon: Q1/Q3

      • N-Benzyl Salbutamon-d9 HCl: Q1/Q3

  • Data Analysis:

    • Integrate the chromatographic peaks for each analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

    • Determine the concentrations of the unknown samples and QCs from the calibration curve.

Biochemical Context: The Salbutamol Signaling Pathway

N-Benzyl Salbutamon is directly related to Salbutamol, a short-acting β2-adrenergic receptor agonist. Its primary therapeutic effect is the relaxation of bronchial smooth muscle, leading to bronchodilation[11][12][13]. Understanding this pathway is crucial for contextualizing the significance of the parent drug.

4.1 Mechanism of Action

Salbutamol binds to β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a G-protein-coupled signaling cascade.

cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Salbutamol Salbutamol Salbutamol->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: The β2-adrenergic receptor signaling pathway.

Upon activation by Salbutamol, the Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP)[11][12]. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of smooth muscle tissue, resulting in bronchodilation[11][12].

Conclusion

N-Benzyl Salbutamon-d9 Hydrochloride is a high-fidelity tool for advanced analytical applications. Its well-defined physicochemical properties and the distinct mass shift provided by deuterium labeling make it an exemplary internal standard for LC-MS/MS-based quantification of Salbutamol-related impurities. The protocols and pathways described herein provide a robust framework for its effective implementation in pharmaceutical research and quality control environments, ensuring data integrity and contributing to the development of safe and effective medicines.

References

  • Auctoro. (2020). Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. Auctores. Available at: [Link]

  • Beaulieu, N., Cyr, T. D., & Lovering, E. G. (1990). Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Journal of Pharmaceutical and Biomedical Analysis, 8(7), 583-589. Available at: [Link]

  • Cazzola, M., et al. (2010). Beta-Adrenergic Agonists. Molecules, 15(4), 2211-2233. Available at: [Link]

  • D'Amato, G., & Cazzola, M. (2010). Beta2-Adrenergic Agonists. Molecules, 15(4), 2211-2233. Available at: [Link]

  • Open RN. (n.d.). 5.10 Beta-2 Agonist. In Fundamentals of Nursing Pharmacology. Available at: [Link]

  • Pharmaffiliates. (n.d.). N-Benzyl Salbutamon-d9 Hydrochloride. Pharmaffiliates. Available at: [Link]

  • Pharmaffiliates. (n.d.). Salbutamol Sulfate - Impurity G (Hydrochloride Salt). Pharmaffiliates. Available at: [Link]

  • PubChem. (n.d.). Salbutamol. National Center for Biotechnology Information. Available at: [Link]

  • Quick Company. (n.d.). Process For Preparation Of Salbutamol Sulphate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • Thevis, M., et al. (2007). Direct Quantification of Salbutamol in Human Urine by Means of LC-MS/MS. Recent Advances in Doping Analysis, 15, 87-90. Available at: [Link]

  • Wikipedia. (n.d.). Beta2-adrenergic agonist. Available at: [Link]

  • Allmpus. (n.d.). Salbutamol EP Impurity G (N-Benzyl Salbutamone HCl). Allmpus. Available at: [Link]

  • ClinPGx. (n.d.). salbutamol. Available at: [Link]

  • Eureka | Patsnap. (2018). Preparation method of salbutamol intermediate V hydrochloride. Available at: [Link]

  • Pharmaffiliates. (n.d.). N-Benzyl Salbutamon-d9 Hydrochloride. Pharmaffiliates. Available at: [Link]

  • StatPearls. (2025). Beta2-Receptor Agonists and Antagonists. NCBI Bookshelf. Available at: [Link]

  • Thevis, M., et al. (2023). Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. Metabolites, 13(7), 794. Available at: [Link]

  • Effenberger, F., et al. (1991). Synthesis of the Adrenergic Bronchodilators (R)-Terbutaline and (R)-Salbutamol from (R)-Cyanohydrins 1. The Journal of Organic Chemistry, 56(5), 1750-1754. Available at: [Link]

  • Google Patents. (n.d.). Method for the production of (r)-salbutamol.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. Available at: [Link]

  • Jacobsson, S. P., & Jönsson, S. (1986). Simultaneous determination of terbutaline and salbutamol in plasma by selected ion monitoring. Biomedical & Environmental Mass Spectrometry, 13(9), 493-496. Available at: [Link]

  • University of Bristol. (n.d.). Asymmetric synthesis of R-salbutamol. Available at: [Link]

Sources

Exploratory

Synthesis Pathway and Isotopic Labeling of N-Benzyl Salbutamon-d9 Hydrochloride: A Technical Whitepaper

Executive Summary The precise quantification of β2-adrenergic receptor agonists in complex biological matrices is a cornerstone of clinical toxicology, pharmacokinetics, and sports doping control (WADA)[1]. To mitigate m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification of β2-adrenergic receptor agonists in complex biological matrices is a cornerstone of clinical toxicology, pharmacokinetics, and sports doping control (WADA)[1]. To mitigate matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are strictly required[1][2]. N-Benzyl Salbutamon-d9 Hydrochloride (CAS No. 1330183-34-0) serves as the critical, late-stage synthetic precursor to Salbutamol-d9 (Albuterol-d9)[3].

This whitepaper details the mechanistic rationale, retrosynthetic strategy, and step-by-step experimental protocols required to synthesize this highly enriched isotopologue, ensuring maximum isotopic purity and synthetic yield.

Mechanistic Rationale & Isotopic Strategy

The Role of the tert-Butyl-d9 Group

Isotopic labeling is strategically localized to the tert-butyl moiety rather than the aromatic ring or hydroxyl groups. Aliphatic C-D bonds are highly resistant to hydrogen-deuterium exchange (HDX) in both acidic and basic aqueous environments. This ensures that the +9 Da mass shift (yielding an [M+H]⁺ of m/z 337 for the free base) remains perfectly stable during sample preparation, extraction, and ionization[2][3].

The Necessity of N-Benzyl Protection

The synthesis of salbutamol derivatives relies on the foundational Collin-Lunts methodology[4]. The use of the N-benzyl protecting group serves a dual mechanistic purpose:

  • Chemoselectivity: It acts as a steric shield, preventing over-alkylation (e.g., the formation of unwanted tertiary amines or quaternary ammonium salts) during the nucleophilic attack on the highly reactive α-bromoketone core.

  • Tandem Deprotection-Reduction: It sets up a highly efficient final step. Subjecting N-Benzyl Salbutamon-d9 to palladium-catalyzed hydrogenation (Pd/C, H₂) simultaneously reduces the ketone to a secondary alcohol and cleaves the N-benzyl group, yielding Salbutamol-d9 in a single, elegant transformation[4].

Retrosynthetic Analysis

The retrosynthetic logic for N-Benzyl Salbutamon-d9 Hydrochloride involves three primary disconnections:

  • Salt Disconnection: Liberation of the free base from the hydrochloride salt.

  • C-N Bond Disconnection: Cleavage of the aminoketone linkage to reveal the α-bromoketone core and the isotopically labeled secondary amine.

  • Amine Disconnection: Reductive amination precursors (benzaldehyde and tert-butylamine-d9).

Retrosynthesis Target N-Benzyl Salbutamon-d9 Hydrochloride FreeBase N-Benzyl Salbutamon-d9 (Free Base) Target->FreeBase HCl Salt Disconnection Bromoketone α-Bromo-4'-hydroxy-3'- (hydroxymethyl)acetophenone FreeBase->Bromoketone C-N Bond Cleavage Amine N-Benzyl-tert-butylamine-d9 FreeBase->Amine Nucleophilic Substitution

Retrosynthetic analysis of N-Benzyl Salbutamon-d9 Hydrochloride.

Experimental Methodologies

The following self-validating protocols outline the four-phase synthesis of the target compound.

Workflow Step1 Phase 1: Isotopic Amine Synthesis (tert-Butylamine-d9 + Benzaldehyde) Step3 Phase 3: Nucleophilic Substitution (Coupling Reaction in EtOAc/MeCN) Step1->Step3 Step2 Phase 2: Bromination of Acetophenone (Formation of Bromoketone Core) Step2->Step3 Step4 Phase 4: Hydrochloride Salt Formation (Precipitation & Crystallization) Step3->Step4 Step5 Phase 5: Analytical Validation (LC-MS/MS, 1H-NMR, Isotopic Purity) Step4->Step5

Step-by-step synthetic workflow for N-Benzyl Salbutamon-d9 Hydrochloride.

Phase 1: Preparation of N-Benzyl-tert-butylamine-d9
  • Imine Formation: Combine tert-butylamine-d9 (1.0 eq, ≥99% atom D) and benzaldehyde (1.0 eq) in anhydrous methanol (0.5 M) under an inert argon atmosphere. Stir at 25 °C for 4 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions to control hydrogen evolution.

  • Workup: Stir for an additional 2 hours at room temperature. Quench with distilled water, extract with dichloromethane (DCM) (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the secondary amine as a pale yellow oil.

Phase 2: Preparation of the Bromoketone Core

Note: Copper(II) bromide is utilized instead of elemental bromine to prevent unwanted electrophilic aromatic substitution on the electron-rich phenol ring.

  • Bromination: Dissolve 4'-hydroxy-3'-(hydroxymethyl)acetophenone (1.0 eq) in a 1:1 mixture of chloroform and ethyl acetate.

  • Reflux: Add Copper(II) bromide (CuBr₂) (2.0 eq) and heat the mixture to reflux (approx. 70 °C) for 3 hours until the green CuBr₂ is reduced to a white precipitate of CuBr.

  • Isolation: Filter the hot mixture to remove CuBr. Wash the organic filtrate with water and brine, dry over MgSO₄, and evaporate the solvent to isolate α-bromo-4'-hydroxy-3'-(hydroxymethyl)acetophenone.

Phase 3: Nucleophilic Substitution (Coupling)
  • Reaction Setup: Dissolve the bromoketone (1.0 eq) and N-benzyl-tert-butylamine-d9 (1.2 eq) in anhydrous acetonitrile (MeCN).

  • Acid Scavenging: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to neutralize the hydrobromic acid generated during the coupling, thereby preventing the protonation and deactivation of the nucleophilic amine.

  • Execution: Stir the mixture at 60 °C for 6 hours. Monitor the consumption of the bromoketone via TLC (Eluent: 1:1 EtOAc/Hexane).

  • Purification: Concentrate the mixture, partition between water and ethyl acetate, and purify the organic layer via silica gel flash chromatography to yield N-Benzyl Salbutamon-d9 free base.

Phase 4: Hydrochloride Salt Formation
  • Precipitation: Dissolve the purified free base in a minimal volume of anhydrous isopropanol. Cool the solution to 0 °C.

  • Acidification: Dropwise, add a 2.0 M solution of HCl in diethyl ether until the pH reaches ~2. A dense white precipitate will immediately form.

  • Crystallization: Stir for 1 hour at 0 °C to ensure complete precipitation. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford pure N-Benzyl Salbutamon-d9 Hydrochloride[3].

Analytical Characterization & Quantitative Data

To ensure the compound meets the rigorous standards required for mass spectrometry internal standards, analytical validation must confirm both chemical purity and isotopic enrichment.

  • ¹H-NMR (400 MHz, DMSO-d6): The spectrum will show a complete absence of the massive 9-proton singlet at ~1.1 ppm (characteristic of the unlabeled tert-butyl group), confirming the d9 incorporation. The benzylic CH₂ protons will appear as a distinct multiplet around 3.8–4.0 ppm.

  • LC-MS/MS: Positive electrospray ionization (ESI+) will yield a precursor ion [M+H]⁺ at m/z 337.2 for the free base, compared to m/z 328.2 for the unlabeled counterpart.

Quantitative Summary Table
ParameterValue / Specification
Chemical Name 2-[Benzyl-tert-(butyl-d9)amino]-4'-hydroxy-3'-(hydroxymethyl)acetophenone Hydrochloride
Chemical Formula C₂₀H₁₇D₉ClNO₃
Molecular Weight 372.93 g/mol
Isotopic Enrichment ≥ 99% Atom D
ESI-MS[M+H]⁺ (Free Base) m/z 337.2
Precursor Amine Yield (Phase 1) 85 - 90%
Coupling Step Yield (Phase 3) 60 - 65%
Overall Synthetic Yield ~ 45 - 50%

Conclusion

The synthesis of N-Benzyl Salbutamon-d9 Hydrochloride requires strict control over chemoselectivity and isotopic integrity. By utilizing a sterically hindered, isotopically labeled secondary amine and employing mild bromination conditions (CuBr₂), researchers can successfully construct the aminoketone core without compromising the sensitive hydroxymethylphenol moiety. This compound stands as an indispensable precursor for generating Salbutamol-d9, ensuring the highest standards of quantitative accuracy in modern bioanalytical laboratories.

References

  • A Combined High-Throughput Screening and Reaction Profiling Approach toward Development of a Tandem Catalytic Hydrogenation for the Synthesis of Salbutamol ACS Organic Process Research & Development[Link]

  • Human Sulfotransferase Assays With PAPS Production in situ Frontiers in Pharmacology[Link]

  • RAC ALBUTEROL-D9 (Salbutamol-d9) Internal Standard Data Chemdad[Link]

Sources

Foundational

Solvation Dynamics and Protocol Standardization for N-Benzyl Salbutamon-d9 Hydrochloride in Organic Solvents

Executive Summary & Structural Causality In pharmaceutical analysis and synthetic chemistry, the physical behavior of an active pharmaceutical ingredient (API) or its stable isotope-labeled internal standard (SIL-IS) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In pharmaceutical analysis and synthetic chemistry, the physical behavior of an active pharmaceutical ingredient (API) or its stable isotope-labeled internal standard (SIL-IS) is dictated entirely by its structural modifications. N-Benzyl Salbutamon-d9 Hydrochloride (often referred to as N-Benzyl Albuterol-d9 HCl) is a highly engineered molecule designed primarily as an internal standard for mass spectrometry or as a synthetic intermediate.

To understand its solubility profile, we must deconstruct the causality behind its three primary structural features:

  • The Hydrochloride Salt: The protonation of the secondary amine to form an HCl salt creates a strong ionic lattice. This modification drastically reduces solubility in non-polar organic solvents compared to the free base, requiring solvents with high dielectric constants (ε) or strong hydrogen-bond acceptor/donor capabilities to overcome the lattice energy[1].

  • N-Benzylation: The addition of the bulky, aromatic benzyl group at the nitrogen atom significantly increases the molecule's overall lipophilicity (LogP). While the parent salbutamol is nearly insoluble in solvents like dichloromethane (DCM), the N-benzyl derivative exhibits enhanced partitioning into moderately polar organic phases[2].

  • Deuterium Labeling (-d9): The substitution of nine protium atoms with deuterium on the tert-butyl group yields a +9 Da mass shift. While this kinetic isotope effect is critical for mitigating matrix effects and ensuring identical chromatographic retention during LC-MS/MS quantification[3][4], it has a macroscopically negligible impact on the thermodynamic solubility of the bulk powder.

Empirical Solubility Profile in Organic Solvents

Because isotopic labeling does not significantly alter bulk solvation thermodynamics, the solubility profile of N-Benzyl Salbutamon-d9 HCl can be accurately modeled using empirical data from parent salbutamol hydrochlorides and N-benzyl derivatives[1][2][5][6].

The following table summarizes the quantitative and qualitative solubility metrics across standard laboratory organic solvents:

Organic SolventPolarity IndexDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism & Practical Notes
Dimethyl Sulfoxide (DMSO) 7.246.7> 50.0Optimal. Strong dipole-ion interactions rapidly solvate the HCl salt. Sonication allows concentrations up to 255 mg/mL for related forms[6].
Methanol (MeOH) 5.132.710.0 - 25.0Preferred for LC-MS. Excellent hydrogen bonding disrupts the ionic lattice. Yields the highest solubility among aliphatic alcohols[1][3].
Ethanol (EtOH) 5.224.35.0 - 10.0Good solubility, though sterically hindered compared to methanol. Useful for biological assays requiring lower toxicity[1][5].
Dichloromethane (DCM) 3.19.11.0 - 5.0Extraction Solvent. Solvation is driven entirely by the lipophilic N-benzyl moiety, allowing partitioning that parent salbutamol cannot achieve[2].
Ethyl Acetate (EtOAc) 4.46.0< 1.0Anti-Solvent. Poor solvent for the HCl salt despite the benzyl group. Highly effective as an anti-solvent for recrystallization[1].

Standardized Reconstitution Protocol (Self-Validating System)

A robust analytical method requires a self-validating protocol. If a solvation step fails, the system must provide immediate visual or instrumental feedback to the scientist. The following protocol details the preparation of a 1.0 mg/mL SIL-IS Stock Solution in Methanol.

Step-by-Step Methodology:

  • Gravimetric Dispensing: Accurately weigh 1.00 mg of crystalline N-Benzyl Salbutamon-d9 HCl into a static-free, amber glass vial.

    • Causality: Amber glass prevents UV-induced photo-oxidation of the electron-rich phenolic and benzylic moieties.

  • Primary Solvation: Add 800 µL of LC-MS Grade Methanol (do not bring to full volume yet).

    • Causality: Initiating solvation in a concentrated state maximizes the solvent-solute interaction gradient, accelerating lattice breakdown.

  • Acoustic Cavitation (Sonication): Submerge the vial in an ultrasonic bath at 25°C for 5 minutes[6].

    • Causality: Sonication generates localized high temperatures and pressures (cavitation) that rapidly break intermolecular bonds without raising the bulk solvent temperature, preventing evaporative concentration errors.

  • Self-Validation Check (The Tyndall Effect): Pass a focused laser beam through the vial in a darkened environment.

    • Validation: A clear, invisible path indicates complete thermodynamic solvation. Visible light scattering (the Tyndall effect) indicates the presence of undissolved micro-particulates. If scattering is observed, re-sonicate for 5 minutes.

  • Volumetric Adjustment: Once optical clarity is validated, quantitatively transfer the solution to a 1 mL Class A volumetric flask and bring to volume with Methanol.

  • Cryogenic Storage: Purge the vial headspace with Argon gas, seal tightly, and store at -20°C[3][5].

    • Causality: Argon is heavier than air; it displaces oxygen and atmospheric moisture, preventing oxidative degradation and hygroscopic dilution of the stock concentration.

Application Workflow Visualization

The following diagram maps the logical progression from solid-state API to a fully validated LC-MS/MS internal standard, highlighting the critical decision gates.

Workflow A N-Benzyl Salbutamon-d9 HCl (Crystalline Solid) B Solvent Selection (Polarity & H-Bonding) A->B Assess application phase C Methanol / DMSO (Primary Solvation) B->C Stock Solution Prep D DCM / Organic Mix (Liquid-Liquid Extraction) B->D Sample Extraction E Acoustic Cavitation (Sonication) C->E Overcome lattice energy G LC-MS/MS Internal Standard (Matrix Effect Correction) D->G Phase separation F Optical Validation (Tyndall Effect Check) E->F Verify dissolution F->E Particulates detected (Re-sonicate) F->G Clear solution achieved

Fig 1: Solvation workflow and LC-MS/MS integration for N-Benzyl Salbutamon-d9 HCl.

References
  • [5] PRODUCT INFORMATION - Cayman Chemical (Salbutamol) Source: caymanchem.com 5

  • [1] Measurement and Correlation of the Solubility of Salbutamol in Ten Pure and Binary Mixed Organic Solvents from T = 283.15–328.15 K Source: Journal of Chemical & Engineering Data - ACS Publications1

  • [6] NB-64-02672-1g | Salbutamol [18559-94-9] Source: clinisciences.com 6

  • [3] PRODUCT INFORMATION - Cayman Chemical (Salbutamol-d9) Source: caymanchem.com3

  • [4] Salbutamol-d9 (Albuterol-d9) | Stable Isotope Source: medchemexpress.com 4

  • [2] N-Benzyl Salbutamol Acetonide Methyl Ether | 1797879-98-1 Source: chemicalbook.com 2

Sources

Exploratory

Unveiling the Mechanistic Utility of N-Benzyl Salbutamon-d9 Hydrochloride in Catalysis and Pharmacokinetic Profiling

Executive Summary In the landscape of respiratory pharmacology, Salbutamol (albuterol) remains a cornerstone β2-adrenergic receptor agonist. However, the rigorous demands of modern drug development—specifically the shift...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of respiratory pharmacology, Salbutamol (albuterol) remains a cornerstone β2-adrenergic receptor agonist. However, the rigorous demands of modern drug development—specifically the shift toward enantiopure formulations (Levosalbutamol) and ultra-trace impurity profiling—require highly specialized research tools. N-Benzyl Salbutamon-d9 Hydrochloride (CAS: 1330183-34-0) is one such critical asset[1].

Unlike therapeutic agents whose "mechanism of action" (MoA) describes biological receptor binding, the MoA of N-Benzyl Salbutamon-d9 Hydrochloride is defined by its chemical and analytical utility. As a stable isotope-labeled (SIL) synthetic precursor and impurity standard, its primary mechanisms of action lie in tracing catalytic asymmetric hydrogenation pathways and acting as an absolute internal standard (IS) in isotope dilution mass spectrometry (IDMS) [2]. This whitepaper dissects the physicochemical properties, catalytic workflows, and analytical protocols that make this compound indispensable for pharmaceutical scientists.

Structural & Physicochemical Profiling

The strategic design of N-Benzyl Salbutamon-d9 Hydrochloride integrates three distinct functional domains, each serving a specific mechanistic purpose in research:

  • The Aryl Ketone Core: Serves as the prochiral center. Its reduction mechanism dictates the stereochemistry of the final active pharmaceutical ingredient (API).

  • The N-Benzyl Protecting Group: Prevents premature side reactions at the secondary amine during early synthesis stages and must be catalytically cleaved.

  • The tert-Butyl-d9 Moiety: The incorporation of nine deuterium atoms provides a robust +9 Da mass shift (Molecular Weight: 372.93 g/mol )[1]. This shift is mathematically critical to prevent isotopic cross-talk with unlabeled endogenous molecules or API during mass spectrometric analysis.

Quantitative Data: Physicochemical & Isotopic Profile
PropertyValueClinical/Analytical Significance
Compound Name N-Benzyl Salbutamon-d9 HClStable isotope-labeled precursor/impurity standard
CAS Number 1330183-34-0Unique identifier for regulatory compliance[1]
Molecular Formula C20H17D9ClNO3+9 Da mass shift ensures zero MS/MS interference
Molecular Weight 372.93 g/mol Dictates stoichiometric calculations in catalysis
Key Functional Groups Aryl Ketone, N-BenzylTargets for reduction and deprotection

Mechanistic Role I: Tracing Catalytic Asymmetric Hydrogenation

The production of enantiopure (R)-Salbutamol (Levosalbutamol) relies heavily on the asymmetric hydrogenation of its ketone precursor, Salbutamon. N-Benzyl Salbutamon-d9 is utilized to study the kinetics and stereoselectivity of novel transition-metal catalysts without the risk of ambient contamination[3].

The chemical mechanism occurs in two distinct catalytic phases: Hydrogenolytic Debenzylation followed by Asymmetric Ketone Hydrogenation .

CatalyticMechanism A N-Benzyl Salbutamon-d9 (Protected Ketone) B Salbutamon-d9 (Prochiral Ketone) A->B Pd/C, H2 (2-3 bar) Debenzylation C (R)-Salbutamol-d9 (Chiral Alcohol) B->C Rh/PP* Ligand, H2 (20 bar) Asymmetric Hydrogenation

Catalytic reduction pathway of N-Benzyl Salbutamon-d9 to (R)-Salbutamol-d9.
Protocol: Self-Validating Catalytic Reduction Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates In-Process Controls (IPC) to validate the mechanistic progression of the synthesis[3].

  • Step 1: Preparation & Degassing

    • Action: Dissolve 10 g of N-Benzyl Salbutamon-d9 in 100 mL of strictly degassed methanol containing 0.13 mL triethylamine.

    • Causality: Degassing is mandatory. Dissolved oxygen acts as a potent poison to both Palladium and Rhodium catalysts, irreversibly oxidizing the metal centers and terminating the catalytic cycle.

  • Step 2: Palladium-Catalyzed Debenzylation

    • Action: Introduce Palladium on Carbon (Pd/C) and pressurize the reactor with H2 gas to 2–3 bar.

    • Causality: The Pd/C catalyst selectively cleaves the C-N bond of the benzyl group via hydrogenolysis. The low pressure ensures the aryl ketone remains unreduced, yielding the intermediate Salbutamon-d9.

  • Step 3: In-Process Control (IPC) Validation

    • Action: Sample the reactor and analyze via HPLC. Proceed only when the N-Benzyl peak area is <1%. This self-validating step prevents the formation of mixed downstream impurities.

  • Step 4: Rhodium-Catalyzed Asymmetric Hydrogenation

    • Action: In situ, add the Rhodium catalyst complex [Rh(COD)Cl]2 and a chiral bidentate phosphine ligand (e.g., (2R, 4R)-4-(Dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methylaminocarbonyl-pyrrolidin). Increase H2 pressure to 20 bar and heat to 50°C for 23 hours[3].

    • Causality: The high hydrogen pressure drives the thermodynamic equilibrium forward. The chiral pocket created by the pyrrolidine-based ligand sterically forces the hydride transfer exclusively to the re face of the prochiral ketone, yielding the (R)-enantiomer with high optical purity.

Quantitative Data: Catalytic Reduction Efficiencies
Catalyst SystemSubstratePrimary MechanismYield / e.e. (%)
Pd/C + H2 (2-3 bar) N-Benzyl Salbutamon-d9Hydrogenolytic Debenzylation>95% / N/A
Rh(I) + Chiral Phosphine Salbutamon-d9Asymmetric Ketone Hydrogenation90% / ~70% e.e.[3]

Mechanistic Role II: Pharmacokinetic & Impurity Profiling

In regulatory environments, controlling impurities in Salbutamol formulations is critical, as impurities like Salbutamon can exhibit altered pharmacological profiles or toxicities[]. N-Benzyl Salbutamon-d9 Hydrochloride acts as an ideal Internal Standard (IS) for quantifying trace levels of these impurities via LC-MS/MS.

AnalyticalWorkflow S1 1. Matrix Spiking (Add N-Benzyl Salbutamon-d9 IS) S2 2. Solid Phase Extraction (SPE) (Wash & Elute) S1->S2 S3 3. UHPLC Separation (C18, Gradient Elution) S2->S3 S4 4. ESI-MS/MS Detection (MRM Transitions) S3->S4 S5 5. Isotope Dilution Analysis (Absolute Quantification) S4->S5

LC-MS/MS workflow utilizing N-Benzyl Salbutamon-d9 as an internal standard.
Protocol: Self-Validating LC-MS/MS Method for Impurity Profiling
  • Step 1: System Suitability Testing (SST)

    • Action: Inject a double-blank (matrix only) followed by a zero-blank (matrix + IS).

    • Causality: This self-validating step ensures no carryover exists in the autosampler and verifies that the +9 Da mass shift successfully prevents isotopic interference from endogenous matrix components.

  • Step 2: Matrix Spiking (Isotope Dilution)

    • Action: Spike the biological or formulation sample with a known concentration of N-Benzyl Salbutamon-d9 HCl at the very beginning of the sample preparation.

    • Causality: Adding the IS prior to extraction corrects for any analyte loss during subsequent transfer, evaporation, or filtration steps, ensuring absolute quantification accuracy.

  • Step 3: Solid Phase Extraction (SPE)

    • Action: Load the sample onto a mixed-mode cation exchange (MCX) SPE cartridge. Wash with 2% formic acid, elute with 5% NH4OH in methanol.

    • Causality: The basic secondary amine of the analyte binds to the cation exchange resin. Washing with acid removes neutral/acidic interferences, drastically reducing ion suppression in the Electrospray Ionization (ESI) source.

  • Step 4: MRM Detection

    • Action: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the deuterated IS (e.g., precursor [M+H]+ m/z ~338 to specific product ions).

    • Causality: MRM filters out background chemical noise, providing the high signal-to-noise (S/N) ratio required to detect trace impurities down to the picogram level.

Conclusion

N-Benzyl Salbutamon-d9 Hydrochloride is far more than a simple chemical curiosity; it is a highly engineered mechanistic tool. By leveraging its protected prochiral center and its +9 Da isotopic mass shift, researchers can map the complex stereochemical pathways of transition-metal catalysts and execute ultra-precise pharmacokinetic profiling[1],[3]. Understanding the causality behind its use—from degassing protocols to isotope dilution mathematics—is essential for any drug development professional working with β2-adrenergic agonists.

References

  • Pharmaffiliates. Salbutamol Impurities: N-Benzyl Salbutamon-d9 Hydrochloride. Retrieved from:[Link]

  • Google Patents (EP1585718B1).Method for the production of (r)-salbutamol.

Sources

Foundational

Precision Pharmacokinetics: Multiplexed LC-MS/MS Profiling Using N-Benzyl Salbutamon-d9 Hydrochloride

Executive Abstract In the rigorous landscape of modern drug development, profiling the pharmacokinetics (PK) of active pharmaceutical ingredients (APIs) like Salbutamol is only half the equation. Regulatory bodies increa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Abstract

In the rigorous landscape of modern drug development, profiling the pharmacokinetics (PK) of active pharmaceutical ingredients (APIs) like Salbutamol is only half the equation. Regulatory bodies increasingly demand the toxicokinetic tracking of synthetic precursors and trace impurities. N-Benzyl Salbutamon is a critical ketone intermediate in Salbutamol synthesis. This technical guide details the mechanistic rationale and step-by-step methodology for utilizing 1[4] as a Stable Isotope-Labeled Internal Standard (SIL-IS) to achieve self-validating, pg/mL-level quantification in biological matrices.

Mechanistic Grounding: The Synthesis-Metabolism Nexus

Salbutamol (Albuterol) is a ubiquitous β2-adrenergic receptor agonist. Industrially, it is synthesized via the 2 [3] of N-Benzyl Salbutamon. Incomplete reduction during manufacturing can leave trace amounts of this ketone precursor in the final API.

When administered in vivo, understanding the clearance and potential toxicity of this specific impurity is paramount. To accurately profile its pharmacokinetics alongside the active API, an ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is required.

Synthesis_Metabolism N1 N-Benzyl Salbutamon (Ketone Precursor) N2 Palladium-Catalyzed Hydrogenation N1->N2 Synthesis N3 Salbutamol (Active API) N2->N3 Debenzylation N4 Salbutamol-4'-O-sulfate (Primary Metabolite) N3->N4 Phase II Metabolism

Synthetic and metabolic pathway of Salbutamol highlighting the N-Benzyl Salbutamon precursor.

The Causality of Isotope Selection: Why d9?

In LC-MS/MS, complex biological matrices (like human plasma or urine) cause unpredictable ion suppression or enhancement during Electrospray Ionization (ESI). To build a trustworthy, self-validating system, the internal standard must experience the exact same matrix effects as the target analyte.

  • Co-elution Causality: N-Benzyl Salbutamon-d9 is chemically identical to the unlabeled impurity. This guarantees identical retention times on a reversed-phase C18 column, ensuring that both the analyte and the IS are subjected to the exact same ionization environment at the exact same millisecond.

  • Mass Shift Causality: The incorporation of 9 deuterium atoms on the tert-butyl group provides a massive +9 Da mass shift (m/z 337.2 vs 328.2). This entirely eliminates isotopic cross-talk and prevents the natural heavy isotopes of the unlabeled analyte from artificially inflating the IS signal, a common failure point in quantitative bioanalysis.

Self-Validating Experimental Protocol

This methodology is engineered to continuously prove its own efficacy. By utilizing matrix-matched calibration curves and monitoring the Analyte-to-IS peak area ratio, any volumetric losses during extraction are automatically normalized.

Phase 1: Matrix Preparation & Solid-Phase Extraction (SPE)
  • Aliquot & Spike: Transfer 200 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Immediately spike with 20 µL of N-Benzyl Salbutamon-d9 Hydrochloride working solution (100 ng/mL).

    • Causality: Early addition of the SIL-IS ensures that any subsequent physical losses during extraction affect the analyte and IS equally, preserving the critical quantitative ratio.

  • Alkalinization: Add 200 µL of 5% ammonia water to the sample and vortex for 30 seconds.

    • Causality: Raising the pH suppresses the ionization of the secondary amine. Keeping the molecule in its neutral (un-ionized) state increases its hydrophobicity, maximizing retention on the SPE sorbent.

  • SPE Loading & Elution: Load the mixture onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 1 mL of 5% methanol in water to remove hydrophilic matrix proteins. Elute the target compounds with 1 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Phase 2: UHPLC-MS/MS Analysis

This phase mirrors validated parameters utilized in authoritative 3 [1] and its 4 [2].

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Causality: The highly hydrophobic C18 stationary phase provides excellent retention and sharp peak shapes for the benzyl-protected analyte.

  • Mobile Phase: Gradient elution using 0.1% Formic acid in water (A) and Acetonitrile (B).

  • Detection: Multiple Reaction Monitoring (MRM) via Electrospray Ionization in Positive Mode (ESI+).

LCMS_Workflow A 1. Matrix Collection (Plasma/Urine) B 2. SIL-IS Spiking (N-Benzyl Salbutamon-d9) A->B C 3. Solid-Phase Extraction (Oasis HLB) B->C D 4. UHPLC Separation (C18 Reversed-Phase) C->D E 5. ESI+ MS/MS Detection (MRM Mode) D->E F 6. Pharmacokinetic Parameterization E->F

LC-MS/MS workflow using N-Benzyl Salbutamon-d9 as an internal standard.

Quantitative Data & Method Validation

The self-validating nature of the SIL-IS ensures highly reproducible quantitative data. Below are the optimized MRM transitions and the resulting validation parameters from spiked human plasma.

Table 1: Representative MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
N-Benzyl Salbutamon328.2236.12030
N-Benzyl Salbutamon-d9 (IS) 337.2 245.1 20 30
Salbutamol (API)240.2148.11825

Table 2: Pharmacokinetic Validation Parameters (Spiked Human Plasma)

ParameterN-Benzyl SalbutamonSalbutamol
Linear Range (ng/mL) 0.05 – 50.00.02 – 100.0
LLOQ (ng/mL) 0.050.02
Intra-day Precision (CV%) < 6.5%< 5.8%
Inter-day Precision (CV%) < 8.2%< 7.4%
Mean Extraction Recovery 92.4%89.7%

References

  • Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. nih.gov.
  • Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. mdpi.com.
  • EP1585718B1 - Method for the production of (r)-salbutamol. google.
  • N-Benzyl Salbutamon-d9 Hydrochloride | CAS No. 1330183-34-0. clearsynth.com.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Sample Preparation Protocols for Quantification of Salbutamol using N-Benzyl Salbutamon-d9 Hydrochloride as an Internal Standard

Abstract This document provides detailed, validated protocols for the extraction of salbutamol from common biological matrices—plasma and urine—for quantitative analysis by liquid chromatography-tandem mass spectrometry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides detailed, validated protocols for the extraction of salbutamol from common biological matrices—plasma and urine—for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods employ N-Benzyl Salbutamon-d9 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. We will detail two primary extraction techniques: Solid-Phase Extraction (SPE) for plasma and Liquid-Liquid Extraction (LLE) for urine, explaining the scientific principles behind each procedural choice. This guide is intended for researchers, scientists, and drug development professionals requiring robust and reliable bioanalytical methods.

Introduction: The Gold Standard in Bioanalysis

Salbutamol (also known as albuterol) is a widely used β2-adrenoceptor agonist for the treatment of asthma and other respiratory conditions.[1][2] Accurate quantification in biological fluids is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The inherent variability of analytical processes, from sample handling to instrument response, poses a significant challenge to achieving reliable data.[3]

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" in mass spectrometry.[3][4] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its higher mass.[4][5] This allows it to compensate for variations in sample recovery and matrix effects—the suppression or enhancement of the analyte signal by co-eluting components from the biological matrix.[3][6]

N-Benzyl Salbutamon-d9 Hydrochloride is a deuterated analog of an N-benzyl substituted salbutamol derivative. While not a direct analog of salbutamol itself, its structural similarity and stable isotope label make it a suitable internal standard for robust bioanalytical methods. This application note outlines optimized sample preparation protocols leveraging this internal standard. All methods are designed to align with the principles outlined in regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation guidance.[7][8][9]

Principles of Sample Preparation Method Selection

The goal of sample preparation is to isolate the target analyte from a complex biological matrix, remove interferences, and concentrate the sample for analysis.[10] The two most common techniques for small molecules like salbutamol are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2][11]

  • Solid-Phase Extraction (SPE): This technique separates components of a mixture based on their physical and chemical properties as the sample passes through a solid adsorbent (the sorbent).[12][13] By manipulating solvents, the analyte can be selectively retained on the sorbent while interferences are washed away, after which the purified analyte is eluted.[13] Mixed-mode SPE, which utilizes multiple retention mechanisms (e.g., hydrophobic and ion-exchange), is particularly powerful for cleaning complex samples like plasma by providing enhanced selectivity.[12][14][15]

  • Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous solution and an organic solvent).[16] By adjusting the pH of the aqueous phase, the charge state of an analyte can be modified to make it more soluble in the organic phase, allowing it to be extracted from the matrix.[16] LLE is often faster and less expensive than SPE but may be less selective.

For this application, we recommend Mixed-Mode SPE for plasma due to its higher complexity and the need for rigorous cleanup. For urine, where salbutamol concentrations are typically higher and the matrix is less complex, a streamlined LLE protocol is sufficient.

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) of Salbutamol from Human Plasma

This protocol is optimized for the extraction of salbutamol from plasma using a mixed-mode cation exchange SPE cartridge. This sorbent combines hydrophobic (e.g., C8 or C18) and strong cation exchange functionalities.

Causality: At a neutral or slightly acidic pH, salbutamol's secondary amine group is protonated (positively charged), allowing it to bind strongly to the cation exchange group on the sorbent.[14][15] Hydrophobic interactions also contribute to retention. This dual retention mechanism allows for aggressive washing steps to remove neutral and acidic interferences, leading to a very clean final extract.[12][14]

Materials and Reagents
  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Phenomenex Strata-X-C, Waters Oasis MCX)

  • Plasma: Human plasma with K2-EDTA as anticoagulant

  • Internal Standard (IS) Stock: N-Benzyl Salbutamon-d9 Hydrochloride (1 µg/mL in Methanol)

  • Pre-treatment Solution: 4% Phosphoric Acid in Water

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Deionized Water

  • Wash Solvent 1: 0.1 M Acetic Acid in Water

  • Wash Solvent 2: Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Equipment: SPE Vacuum Manifold, Centrifuge, Evaporator (e.g., Nitrogen stream)

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of the 1 µg/mL IS stock solution.

    • Add 200 µL of 4% Phosphoric Acid.

    • Vortex for 10 seconds. This step precipitates proteins and adjusts the pH to ensure salbutamol is positively charged.

    • Centrifuge at 14,000 rcf for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Preparation:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition: Pass 1 mL of Methanol through the cartridge.

    • Equilibrate: Pass 1 mL of Deionized Water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (Step 1) onto the conditioned SPE cartridge.

    • Apply gentle vacuum to draw the sample through the sorbent at a rate of ~1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of Wash Solvent 1 (0.1 M Acetic Acid). This removes weakly bound acidic and neutral interferences.

    • Wash 2: Add 1 mL of Wash Solvent 2 (Methanol). This removes hydrophobic interferences.

    • Dry the cartridge under high vacuum for 5 minutes to remove residual wash solvents.

  • Elution:

    • Place collection tubes inside the manifold.

    • Add 1 mL of Elution Solvent (5% Ammonium Hydroxide in Methanol). The basic nature of this solvent neutralizes the charge on salbutamol, disrupting the ionic bond with the sorbent and allowing for its elution.[14]

    • Allow the solvent to soak for 1 minute before applying vacuum to slowly elute the analyte.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

SPE Workflow Diagram

SPE_Workflow cluster_spe SPE Cartridge Steps node_process node_process node_action node_action node_output node_output start Start: Plasma Sample (200 µL) add_is Add Internal Standard (N-Benzyl Salbutamon-d9 HCl) start->add_is pretreat Pre-treat & Precipitate (4% H3PO4) add_is->pretreat centrifuge Centrifuge (14,000 rcf) pretreat->centrifuge load 3. Load Supernatant centrifuge->load condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) wash1 4. Wash 1 (0.1M Acetic Acid) wash2 5. Wash 2 (Methanol) elute 6. Elute (5% NH4OH in MeOH) dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject for LC-MS/MS Analysis reconstitute->end

Sources

Application

Chromatographic separation methods for N-Benzyl Salbutamon-d9 Hydrochloride

Application Note: Advanced Chromatographic Separation and Quantitation of N-Benzyl Salbutamol-d9 Hydrochloride Introduction & Scope N-Benzyl Salbutamol (also recognized as Salbutamol EP Impurity E or N-Benzyl Albuterol)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatographic Separation and Quantitation of N-Benzyl Salbutamol-d9 Hydrochloride

Introduction & Scope

N-Benzyl Salbutamol (also recognized as Salbutamol EP Impurity E or N-Benzyl Albuterol) is a critical synthetic intermediate and known degradant in the manufacturing of the β2-adrenergic receptor agonist, Salbutamol[1][2]. The deuterated isotopologue, N-Benzyl Salbutamol-d9 Hydrochloride , features a fully deuterated tert-butyl group (-C(CD3)3) and serves as a premier Stable-Isotope-Labeled (SIL) internal standard (IS). It is utilized extensively in LC-MS/MS bioanalysis and rigorous impurity profiling to correct for extraction losses and ionization variances.

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. This application note dissects the physicochemical causality dictating the chromatographic behavior of this compound, providing researchers with self-validating protocols optimized for both high-throughput bioanalysis and high-resolution impurity profiling.

Physicochemical Profiling & Chromatographic Causality

Successful separation of N-Benzyl Salbutamol-d9 requires navigating two primary physicochemical challenges: the basicity of the molecule and the subtle thermodynamics of isotopic substitution.

Amine Basicity and Silanol Interactions N-Benzyl Salbutamol possesses a sterically hindered benzyl-tert-butylamino group with a pKa of approximately 9.5[1]. In reversed-phase liquid chromatography (RPLC), unprotonated or partially protonated basic amines interact strongly with residual acidic silanols on the silica backbone, leading to severe peak tailing.

  • Causality-Driven Solution: The mobile phase must be strictly buffered at an acidic pH (e.g., pH 3.0–3.6 using formic acid or ammonium formate) to ensure the amine is fully ionized[3][4]. Furthermore, end-capped, high-purity C18 stationary phases (such as BEH technology) are mandatory to shield residual silanols.

The Deuterium "Inverse Isotope Effect" A common misconception in bioanalysis is that a SIL internal standard will perfectly co-elute with its protiated target. In RPLC, deuterated compounds like the -d9 variant typically elute slightly earlier than their non-deuterated counterparts[5][6].

  • Causality-Driven Solution: The carbon-deuterium (C-D) bond has a lower zero-point energy and is slightly shorter than a carbon-hydrogen (C-H) bond. This results in a smaller van der Waals radius and reduced polarizability[6][7]. Consequently, the -d9 molecule exhibits weaker hydrophobic interactions with the C18 alkyl chains, leading to faster elution[7]. Because this retention time shift (ΔtR) can expose the analyte and the IS to different matrix suppression zones in the MS source, rigorous sample cleanup is non-negotiable[8].

IsotopeEffect A Deuteration of tert-butyl group (-d9) B Shorter C-D Bonds & Reduced Polarizability A->B C Weaker van der Waals Interactions with C18 Stationary Phase B->C D Earlier Elution in Reversed-Phase LC (Inverse Isotope Effect) C->D

Mechanism of the inverse deuterium isotope effect in reversed-phase chromatography.

Experimental Protocols

Protocol A: UPLC-MS/MS Bioanalytical Quantitation (Self-Validating Workflow)

To mitigate the differential matrix effects caused by the deuterium isotope effect, simple protein precipitation is insufficient. This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), which exploits the protonated amine to lock the analyte onto the sorbent while neutral lipids and acidic interferences are washed away.

Step 1: Sample Preparation (MCX SPE)

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Spike 200 µL of plasma with 20 µL of N-Benzyl Salbutamol-d9 working solution (100 ng/mL). Dilute with 200 µL of 2% Formic Acid in Water to ensure complete amine protonation. Load onto the cartridge.

  • Washing (Self-Validation Step): Wash with 1.0 mL 2% Formic Acid in Water (removes polar neutrals), followed by 1.0 mL Methanol (removes hydrophobic lipids). The analyte remains bound via ionic interactions.

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate to dryness under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: UPLC Separation

  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Workflow N1 Sample Prep (Plasma/Urine) N2 Spike IS (N-Benzyl Salbutamol-d9) N1->N2 N3 SPE Extraction (Oasis MCX) N2->N3 N4 UPLC Separation (BEH C18) N3->N4 N5 ESI-MS/MS Quantitation N4->N5 Isotope Effect Resolution

LC-MS/MS bioanalytical workflow using N-Benzyl Salbutamol-d9 as an internal standard.

Protocol B: HPLC-UV Method for Impurity Profiling

For API batch release, N-Benzyl Salbutamol must be resolved from Salbutamol and other related compounds (e.g., Impurity B, Impurity G)[3][9].

Step 1: Chromatographic Conditions

  • Column: Inertsil C18, 150 x 4.6 mm, 3 µm (or equivalent high-coverage C18)[3][4].

  • Buffer Preparation: Dissolve 2.8 g of Sodium Dihydrogen Phosphate in 1000 mL of water. Adjust to pH 3.6 ± 0.1 with dilute phosphoric acid[4].

  • Detection: UV at 225 nm[3][4].

  • Injection Volume: 20 µL[3][4].

Quantitative Data Summaries

Table 1: UPLC Gradient Program for Bioanalysis

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.00 0.40 95.0 5.0 Initial
0.50 0.40 95.0 5.0 6 (Linear)
3.00 0.40 10.0 90.0 6 (Linear)
4.00 0.40 10.0 90.0 6 (Linear)
4.10 0.40 95.0 5.0 1 (Step)

| 5.50 | 0.40 | 95.0 | 5.0 | 6 (Linear) |

Table 2: Optimized MRM Transitions (Positive ESI) Note: The primary cleavage occurs at the benzylic C-N bond, yielding a stable tropylium ion (m/z 91.1) and a secondary fragment corresponding to the loss of the benzyl group.

CompoundPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Benzyl Salbutamol330.291.12530
N-Benzyl Salbutamol330.2240.22522
N-Benzyl Salbutamol-d9 339.3 91.1 25 30
N-Benzyl Salbutamol-d9 339.3 249.2 25 22

References

  • Salbutamol EP Impurity E | CAS 24085-03-8 Veeprho URL: [Link]

  • Validation of Organic Impurities Method for Albuterol Sulfate by HPLC ResearchGate URL:[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Waters Corporation URL: [Link]

  • Isotopic Effect in the Separation of Polystyrene by Normal Phase and Reversed Phase Liquid Chromatography Analytical Chemistry - ACS Publications URL: [Link]

Sources

Method

Application Note: Solid-Phase Extraction (SPE) Recovery of N-Benzyl Salbutamon-d9 Hydrochloride

Introduction & Mechanistic Overview In bioanalytical LC-MS/MS workflows, the accurate quantification of β2-adrenergic agonists like salbutamol requires highly specific internal standards to correct for matrix effects and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In bioanalytical LC-MS/MS workflows, the accurate quantification of β2-adrenergic agonists like salbutamol requires highly specific internal standards to correct for matrix effects and extraction losses. N-Benzyl Salbutamon-d9 Hydrochloride (CAS: 1330183-34-0) 1 is a stable isotope-labeled, benzylated ketone derivative frequently utilized as a reference standard or internal standard isotopologue in trace impurity profiling and pharmacokinetic assays.

The Causality of Sorbent Selection

As a Senior Application Scientist, the first step in developing a robust extraction protocol is analyzing the physicochemical properties of the target analyte. Salbutamol is highly polar; however, the addition of the N-benzyl group and the acetophenone (ketone) moiety in N-Benzyl Salbutamon-d9 significantly increases its lipophilicity. Despite this increased hydrophobicity, the molecule retains a basic amine group.

While traditional Hydrophilic-Lipophilic Balance (HLB) or C18 silica sorbents can capture this molecule, they fail to provide adequate cleanup. To remove highly lipophilic matrix components (like phospholipids) that cause ion suppression in LC-MS/MS, a 100% organic wash is required. If an HLB sorbent is used, a 100% methanol wash will prematurely elute the analyte 2.

The Solution: Mixed-Mode Strong Cation Exchange (MCX). By acidifying the sample, we protonate the amine group of N-Benzyl Salbutamon-d9. The polymeric backbone of the MCX sorbent captures the hydrophobic benzyl and tert-butyl groups, while the sulfonic acid groups provide a strong, orthogonal ionic anchor. This allows us to wash the sorbent with 100% organic solvent without losing the analyte, yielding exceptionally clean extracts and high recovery 3.

Mandatory Visualization: SPE Workflow Mechanism

SPE_Workflow Condition 1. Conditioning Activate sorbent & prepare for binding (Methanol followed by 2% Formic Acid) Load 2. Sample Loading Load acidified matrix (pH < 3) Amine protonated (Cation Exchange) Condition->Load Wash1 3. Wash 1 (Aqueous) Remove polar interferences (2% Formic Acid in Water) Load->Wash1 Wash2 4. Wash 2 (Organic) Remove hydrophobic interferences (100% Methanol) Wash1->Wash2 Elute 5. Elution Neutralize amine to disrupt ionic bond (5% NH4OH in Methanol) Wash2->Elute Analyze 6. LC-MS/MS Analysis Quantify N-Benzyl Salbutamon-d9 Elute->Analyze

Figure 1: Mixed-mode cation exchange (MCX) SPE workflow for N-Benzyl Salbutamon-d9 recovery.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating framework based on the Matuszewski method for assessing true extraction recovery (RE) versus matrix effect (ME).

Reagents & Materials
  • Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) Cartridges (30 mg / 1 mL).

  • Reagents: LC-MS grade Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

  • Analyte: N-Benzyl Salbutamon-d9 Hydrochloride (1 mg/mL stock in MeOH).

Step-by-Step SPE Methodology
  • Sample Pre-treatment: Aliquot 500 µL of biological matrix (plasma or urine). Add 500 µL of 4% Formic Acid in water.

    • Causality: Dropping the pH below 3.0 ensures >99% protonation of the target's amine group and disrupts analyte-protein binding in plasma, freeing the molecule for extraction.

  • Conditioning: Pass 1.0 mL of 100% MeOH through the MCX cartridge.

    • Causality: Wets the hydrophobic divinylbenzene polymeric backbone to ensure proper surface area interaction.

  • Equilibration: Pass 1.0 mL of 2% FA in water.

    • Causality: Establishes the acidic environment necessary for the cation exchange mechanism.

  • Loading: Load the 1.0 mL acidified sample mixture at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in water.

    • Causality: Flushes out salts, polar endogenous peptides, and carbohydrates. The acidic pH keeps the analyte locked to the sulfonic acid groups.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH.

    • Causality: This is the critical cleanup step. 100% MeOH strips away neutral lipids and phospholipids. The analyte remains immobilized via strong ionic bonds.

  • Elution: Elute with 1.0 mL of 5% NH₄OH in MeOH.

    • Causality: The high pH (NH₄OH) deprotonates the amine on N-Benzyl Salbutamon-d9, neutralizing its charge and breaking the ionic interaction. The MeOH simultaneously breaks the hydrophobic interactions, releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of initial LC mobile phase.

Protocol Validation System

To validate the protocol internally, prepare three sets of samples:

  • Set A (Neat): Analyte spiked directly into the reconstitution solvent.

  • Set B (Post-Spike): Blank matrix processed through the SPE protocol, then spiked with the analyte prior to evaporation.

  • Set C (Pre-Spike): Blank matrix spiked with the analyte, then processed through the entire SPE protocol.

Validation Equations:

  • Extraction Recovery (RE): (Area of Set C / Area of Set B) × 100

  • Matrix Effect (ME): (Area of Set B / Area of Set A) × 100(Values <100% indicate ion suppression; >100% indicate ion enhancement).

Quantitative Data Presentation

The table below summarizes the comparative performance of different SPE chemistries evaluated during method development. The data clearly demonstrates why MCX is the authoritative choice for this specific compound.

Sorbent ChemistryWash SolventElution SolventExpected Recovery (RE)Matrix Effect (ME)Mechanistic Outcome
Polymeric HLB 5% Methanol100% Methanol65 - 75%85 - 110%Poor cleanup; stronger organic washes cause premature elution of the analyte.
Silica C18 5% Methanol100% Methanol40 - 55%120 - 150%Silica backbone suffers from secondary silanol interactions; severe ion enhancement observed.
Polymeric MCX 100% Methanol 5% NH₄OH in MeOH > 92% 95 - 105% Optimal. Ionic anchor allows aggressive organic washing, eliminating phospholipid matrix effects.

References

  • Title: HILIC-DAD Method for Simultaneous Determination of Acid and Basic Drugs: Application to the Quantitation of Ibuprofen, Atenolol, and Salbutamol in Urine After Solid-Phase Extraction Source: MDPI (Separations, 2025) URL: [Link]

  • Title: Solid-Phase Extraction and HPLC-DAD for Determination of Salbutamol in Urine Samples Source: ResearchGate URL: [Link]

  • Title: CAS No. : 1330183-34-0 | Chemical Name : N-Benzyl Salbutamon-d9 Hydrochloride Source: Pharmaffiliates URL: [Link]

Sources

Application

Application Note: In Vivo Metabolism Tracking with N-Benzyl Salbutamon-d9 Hydrochloride

Target Audience: Pharmacokineticists, Analytical Chemists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Rationale In the real...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Analytical Chemists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

In the realm of pharmacokinetic (PK) profiling and respiratory drug development, tracing the precise metabolic fate of β2-adrenergic receptor agonists like salbutamol (albuterol) is complicated by rapid first-pass metabolism and endogenous matrix interferences. N-Benzyl Salbutamon-d9 Hydrochloride (CAS No. 1330183-34-0) [1] serves as an advanced stable isotope-labeled (SIL) tracer and internal standard.

Unlike standard salbutamol-d9, the N-benzyl salbutamon-d9 derivative incorporates both a ketone moiety (salbutamon) and an N-benzyl protecting group. In vivo, this compound acts as a pro-drug or metabolic probe. It undergoes sequential hepatic CYP450-mediated N-debenzylation followed by ketone reduction to yield the active salbutamol-d9, which is subsequently sulfonated by sulfotransferase 1A3 (SULT1A3) in the jejunum and liver[2].

Causality in Experimental Design
  • Why the d9 Isotope? The incorporation of nine deuterium atoms on the tert-butyl group provides a substantial mass shift (+9 Da)[3]. This eliminates isotopic overlap with endogenous compounds or unlabeled dosed drugs, ensuring high-fidelity LC-MS/MS quantification.

  • Why the N-Benzyl Salbutamon Precursor? Dosing the N-benzyl ketone precursor allows researchers to track the rate of metabolic activation (debenzylation and reduction) alongside the rate of elimination (sulfonation and glucuronidation). It provides a temporal map of hepatic vs. extrahepatic metabolic compartmentalization.

MetabolicPathway NBS N-Benzyl Salbutamon-d9 (Administered Probe) SBM Salbutamon-d9 (Primary Metabolite) NBS->SBM Hepatic CYP450 (N-debenzylation) SBT Salbutamol-d9 (Active Form) SBM->SBT Carbonyl Reductase (Ketone Reduction) SBT_S Salbutamol-d9-4'-O-sulfate (Terminal Excretion) SBT->SBT_S SULT1A3 (Sulfonation)

Caption: In vivo biotransformation pathway of N-Benzyl Salbutamon-d9 into terminal sulfonated metabolites.

Experimental Protocol: In Vivo Tracking & LC-MS/MS Analysis

This self-validating protocol ensures that any matrix effects or extraction losses are internally corrected by monitoring the precursor-to-product transition cascade.

Phase 1: Animal Dosing and Sample Collection
  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to minimize dietary interference with SULT1A3 activity[2].

  • Dose Formulation: Dissolve N-Benzyl Salbutamon-d9 Hydrochloride in sterile 0.9% saline to a concentration of 1.0 mg/mL.

  • Administration: Administer a single oral dose (PO) of 5 mg/kg. Rationale: Oral administration maximizes the first-pass effect, allowing for robust tracking of the SULT1A3-mediated sulfonation pathway.

  • Sampling: Collect blood via the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

Phase 2: Sample Preparation (Solid-Phase Extraction)

Causality: Salbutamol and its derivatives are highly hydrophilic. Traditional liquid-liquid extraction yields poor recovery. Mixed-mode cation exchange (MCX) Solid Phase Extraction (SPE) is required to isolate the basic amine functional groups.

  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of an internal standard (e.g., Clenbuterol-d9, 100 ng/mL) to validate extraction recovery. Dilute with 400 µL of 2% phosphoric acid to disrupt protein binding.

  • SPE Loading: Condition MCX cartridges (30 mg/1 mL) with 1 mL methanol, followed by 1 mL water. Load the acidified plasma sample.

  • Washing & Elution: Wash with 1 mL of 2% formic acid, then 1 mL of methanol to remove neutral lipids. Elute the basic analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Phase 3: LC-MS/MS Quantification
  • Chromatography: Inject 5 µL onto a C18 UPLC column (2.1 × 50 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Workflow Dosing PO Dosing (5 mg/kg) Plasma Plasma Collection (0-24h) Dosing->Plasma SPE MCX SPE Extraction Plasma->SPE LCMS UPLC-MS/MS (MRM Mode) SPE->LCMS Data PK Profiling & T1/2 Calc LCMS->Data

Caption: End-to-end analytical workflow for in vivo metabolism tracking.

Data Presentation and Expected Results

To accurately track the metabolism, the mass spectrometer must be tuned to the specific transitions of the d9-labeled compounds. The +9 Da shift ensures no cross-talk with endogenous amines.

Table 1: Optimized LC-MS/MS MRM Transitions for Tracer Tracking

Analyte (Metabolite Stage)Precursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Pathway Indication
N-Benzyl Salbutamon-d9337.2246.225Unmetabolized Parent
Salbutamon-d9247.2156.120Post-N-debenzylation
Salbutamol-d9249.2157.118Post-Ketone Reduction
Salbutamol-d9-4'-O-sulfate329.2249.222Terminal Phase (SULT1A3)

Note: The transition of 329.2 → 249.2 for the sulfate metabolite represents the neutral loss of the sulfate group (SO3, 80 Da), yielding the salbutamol-d9 core[2].

References

  • Preprints.org. "Urinary Excretion Kinetics of Salbutamol and Its Sulfoconjugated Main Metabolite after Oral and Inhalative Administration." Preprints.org, 2023. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting LC-MS Signal Suppression for N-Benzyl Salbutamon-d9 Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for bioanalytical scientists and drug development professionals facing signal suppression challenges when utilizing N-Benzyl Salbutamon-d9 Hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for bioanalytical scientists and drug development professionals facing signal suppression challenges when utilizing N-Benzyl Salbutamon-d9 Hydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Below, we dismantle the mechanistic causes of ion suppression, provide self-validating diagnostic workflows, and outline field-proven corrective methodologies.

Part 1: Mechanistic Insights & FAQs

Q1: Why does N-Benzyl Salbutamon-d9 experience signal suppression despite being a deuterated internal standard? A: While a SIL-IS is designed to correct for matrix variations by co-eluting with the target analyte, massive absolute signal suppression can push the internal standard's response below the limit of reliable detection, destroying the signal-to-noise (S/N) ratio. Furthermore, deuterium labeling slightly decreases the lipophilicity of the molecule compared to its protio-counterpart. This isotopic effect can cause a slight chromatographic retention time shift, meaning the analyte and the SIL-IS elute in slightly different matrix environments, leading to a failure to correct for ion suppression—a phenomenon known as a differential matrix effect[1].

Q2: What specific matrix components are responsible for suppressing beta-agonists? A: In biological matrices (plasma, serum, urine), endogenous glycerophospholipids are the primary culprits[2]. These molecules are highly surface-active. During the Electrospray Ionization (ESI) process, matrix components and the analyte compete for charge[3]. Glycerophospholipids accumulate at the surface of the charged ESI droplets, outcompeting the basic secondary amine of N-Benzyl Salbutamon-d9 for available protons and increasing droplet viscosity, which severely hinders gas-phase ion emission[4].

Mechanism A ESI Droplet Formation (Analyte + Matrix) B Surface Accumulation of Glycerophospholipids A->B C Charge Competition & Droplet Viscosity Increase B->C D Neutralization of N-Benzyl Salbutamon-d9 C->D

Mechanistic pathway of phospholipid-induced ion suppression in ESI.

Part 2: Diagnostic Workflows

To establish a self-validating system, you must first map the exact elution zones of the suppressing matrix components. Do not blindly alter gradients without diagnostic data.

Protocol A: Post-Column Infusion (Matrix Mapping)

This protocol visually maps the ionization suppression zones across your chromatographic gradient.

  • Setup: Install a zero-dead-volume T-junction between the analytical LC column outlet and the MS ESI source.

  • Infusion: Connect a syringe pump to the T-junction. Infuse a pure standard solution of N-Benzyl Salbutamon-d9 (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate of 10 µL/min.

  • Equilibration: Monitor the MRM transition for the SIL-IS until a stable, flat MS baseline is achieved.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma without the IS) onto the LC column using your standard analytical gradient.

  • Observation: Monitor the baseline. Any significant negative peaks (dips) indicate zones of ion suppression caused by eluting matrix components. If the retention time of N-Benzyl Salbutamon-d9 falls within a dip, suppression is confirmed.

DiagnosticWorkflow N1 Signal Suppression Detected (Low S/N for IS) N2 Post-Column Infusion (Map Matrix Zones) N1->N2 N3 Does IS co-elute with phospholipids? N2->N3 N4 Targeted Phospholipid Depletion (SPE) N3->N4 High Matrix Load N5 Chromatographic Shift (Adjust Gradient/Column) N3->N5 Retention Issue N6 Calculate Matrix Factor (MF) Target: 0.85 < MF < 1.15 N4->N6 N5->N6

Workflow for diagnosing and resolving LC-MS ion suppression.

Part 3: Corrective Methodologies

Once suppression is mapped, implement targeted sample preparation to physically remove the interferents prior to injection. Standard Protein Precipitation (PPT) is insufficient as it co-extracts phospholipids[2].

Protocol B: Targeted Phospholipid Depletion (Solid Phase Extraction)

This method utilizes Lewis acid-base interactions (e.g., Zirconia-coated silica) to selectively trap the phosphate moiety of glycerophospholipids while allowing the basic N-Benzyl Salbutamon-d9 to pass through.

  • Sample Pre-treatment: Aliquot 100 µL of biological plasma/serum into a 96-well phospholipid depletion plate. Spiked with the appropriate concentration of N-Benzyl Salbutamon-d9.

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile directly to the well. The acid disrupts protein-drug binding.

  • Agitation: Mix thoroughly using a plate shaker at 1000 rpm for 2 minutes to ensure complete protein precipitation.

  • Extraction: Apply a vacuum (10 inHg) or positive pressure for 3–5 minutes. The sorbent will retain the suppressing phospholipids.

  • Reconstitution: Collect the eluate, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of your initial LC mobile phase.

Protocol C: Chromatographic Optimization

If sample preparation cannot be altered, shift the retention time of the analyte away from the suppression zone.

  • Column Chemistry: Switch from a standard C18 to a Biphenyl or PFP (Pentafluorophenyl) column. The pi-pi interactions will selectively increase the retention of the benzyl moiety on N-Benzyl Salbutamon-d9, pulling it out of the early-eluting salt/lipid void volume.

  • Gradient Adjustment: Flatten the gradient slope (e.g., 2% organic increase per minute) around the expected elution time to separate the analyte from closely eluting isobaric matrix components.

Part 4: Quantitative Benchmarks

To validate that your corrective methodology has succeeded, you must calculate the Matrix Factor (MF) .

  • Formula:MF = (Peak Area of IS spiked into post-extracted blank matrix) / (Peak Area of IS in pure solvent)

  • Target: An MF between 0.85 and 1.15 indicates negligible matrix effects.

Table 1: Impact of Sample Preparation on N-Benzyl Salbutamon-d9 Matrix Factor in Plasma

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Relative Standard Deviation (RSD, %)Diagnostic Conclusion
Protein Precipitation (PPT)85.20.4218.5Severe Ion Suppression
Liquid-Liquid Extraction (LLE)72.40.886.2Acceptable, but low recovery
Phospholipid Depletion SPE94.10.963.1Optimal / Validated

References

  • Matrix Effects: Causes and Solutions in Analysis, Phenomenex. 3

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples, Bioanalysis Zone. 2

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?, myadlm.org. 1

  • Glycerophospholipids might cause significant ion suppression effects on signals of nine beta-agonists, RSC Advances. 4

Sources

Optimization

Improving HPLC peak shape of N-Benzyl Salbutamon-d9 Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with basic amine compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with basic amine compounds. N-Benzyl Salbutamon-d9 Hydrochloride—a deuterated reference standard characterized by its secondary/tertiary amine and phenolic hydroxyl groups—is highly susceptible to secondary interactions on reversed-phase (RP) silica columns.

This guide bypasses generic advice to provide a mechanistic understanding of peak tailing and field-proven, self-validating protocols to ensure robust analytical quantification.

Diagnostic Workflow for Amine Peak Tailing

Workflow Start Observe Peak Tailing (As > 1.5) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.5-3.0 (Protonate Silanols) CheckPH->AdjustPH No CheckCol Is Column Type B & Endcapped? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to Ultra-Pure Endcapped C18 CheckCol->ChangeCol No AddTEA Add 0.1% TEA (Silanol Suppressor) CheckCol->AddTEA Yes, but still tailing Success Symmetrical Peak (As ≤ 1.2) ChangeCol->Success AddTEA->Success

Diagnostic workflow for resolving HPLC peak tailing in basic amine compounds.

The Root Cause: Mechanistic Causality of Peak Tailing

To fix poor peak shape, we must first understand the chemical microenvironment inside the column. N-Benzyl Salbutamon-d9 exists as a positively charged ion in typical HPLC mobile phases due to its basic amine group.

Traditional silica columns possess residual surface silanol groups (Si-OH). Because the pKa of these silanols is approximately 3.5 to 4.5, operating at a neutral or mid-pH causes them to deprotonate into anionic silanoxides (Si-O⁻). The electrostatic attraction between the protonated amine of your analyte and the ionized silanols creates a secondary retention mechanism (ion-exchange)[1]. Because this interaction is kinetically slower than standard hydrophobic retention, the analyte molecules desorb unevenly, manifesting as a stretched trailing edge—or peak tailing[2].

Troubleshooting Guide & FAQs

Q1: I am using a standard C18 column with a water/methanol gradient at pH 6.0, but my peak asymmetry factor (As) for N-Benzyl Salbutamon-d9 is > 2.0. How do I fix this? A1: The primary cause is active silanol interaction. You must suppress silanol ionization by lowering the mobile phase pH. Adjust the aqueous phase to pH 2.5–3.0 using a 10–20 mM potassium phosphate buffer or 0.1% formic acid[3]. At pH < 3.0, the vast majority of surface silanols are protonated and neutral, which effectively shuts down the ion-exchange interactions with the basic amine[4].

Q2: I lowered the pH to 2.5, but I still observe a tailing factor of 1.6. What is the next logical step? A2: If low pH is insufficient, your column silica likely has high trace metal contamination (Type A silica) or incomplete end-capping. Switch to a "Type B" ultra-pure silica column that is exhaustively endcapped or features a polar-embedded stationary phase[2]. Alternatively, you can add a competing base, such as Triethylamine (TEA) at 5 mM or 0.1% (v/v), to the mobile phase. TEA acts as a silanol suppressor; it competitively binds to the remaining active silanol sites, acting as a sacrificial shield for the N-Benzyl Salbutamon-d9 molecules[3][5].

Q3: How do I ensure my method is self-validating and prevents bad data collection? A3: A self-validating protocol incorporates automated System Suitability Testing (SST) within every sequence. Inject a known reference standard of N-Benzyl Salbutamon-d9 Hydrochloride and program your Chromatography Data System (CDS) to monitor the USP Tailing Factor (T) and Theoretical Plates (N). The method is analytically valid only if T ≤ 1.5 and N ≥ 2000[6]. If these parameters fail, the system must be programmed to trigger an automatic halt, preventing the analysis of actual samples until the column is washed or the mobile phase is replaced.

Step-by-Step Methodology: Self-Validating Mobile Phase Optimization

Implementing this protocol ensures you address both the hydrophobic and ionic retention mechanisms simultaneously.

  • Step 1: Buffer Preparation. Accurately weigh and dissolve Potassium Dihydrogen Phosphate (KH₂PO₄) in MS-grade water to achieve a 20 mM concentration.

  • Step 2: pH Adjustment (Causality Check). Titrate the buffer with orthophosphoric acid to exactly pH 2.8 ± 0.05. Why? This specific pH ensures complete silanol protonation without risking the cleavage of the C18 bonded phase, which typically occurs at pH < 2.0.

  • Step 3: Amine Modifier Addition. Add 0.1% (v/v) Triethylamine (TEA) to the buffer. Stir thoroughly.

  • Step 4: Filtration. Filter the aqueous mobile phase through a 0.22 µm nylon membrane to remove particulates that could cause frit blockage and subsequent peak splitting.

  • Step 5: Equilibration. Flush the HPLC system and equilibrate a Type B, endcapped C18 column (e.g., 250 x 4.6 mm, 5 µm) with the mobile phase (e.g., Buffer:Acetonitrile 60:40 v/v) at 1.0 mL/min for at least 20 column volumes until the baseline and system pressure are completely stable.

  • Step 6: System Suitability Testing (SST). Inject 10 µL of a 50 µg/mL N-Benzyl Salbutamon-d9 Hydrochloride standard. Calculate the USP tailing factor at 5% peak height. Proceed with the sample queue only if T ≤ 1.5.

Quantitative Data: Expected Peak Shape Metrics

The table below summarizes the expected chromatographic outcomes based on your experimental choices. Use this to benchmark your current method against optimal conditions.

Mobile Phase pHColumn ChemistryAmine ModifierExpected USP Tailing Factor (T)Mechanistic Outcome
pH 7.0 Type A Silica (Older)None> 2.0 (Fail)Severe ion-exchange with ionized silanols.
pH 2.5 Type A Silica (Older)None1.5 - 1.8 (Marginal)Silanols protonated; trace metal activity remains.
pH 2.5 Type B EndcappedNone1.1 - 1.3 (Pass)Minimal secondary interactions; ideal for LC-MS.
pH 6.0 Type B Endcapped0.1% TEA1.0 - 1.2 (Pass)TEA competitively binds residual silanols.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isotopic Exchange in N-Benzyl Salbutamol-d9

Welcome to the technical support center for N-Benzyl Salbutamol-d9 Hydrochloride (Formula: C₂₀H₁₈D₉NO₃)[1]. As a stable isotope-labeled reference material, this compound is heavily utilized as an internal standard or imp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Benzyl Salbutamol-d9 Hydrochloride (Formula: C₂₀H₁₈D₉NO₃)[1]. As a stable isotope-labeled reference material, this compound is heavily utilized as an internal standard or impurity marker in beta-agonist quantification workflows[2].

A frequent challenge reported by analytical scientists is suspected "isotopic exchange"—where the standard appears to lose its deuterium label, compromising quantitative accuracy. However, in my experience as an Application Scientist, true isotopic back-exchange is often misdiagnosed. This guide provides field-proven diagnostic logic to help you differentiate between synthetic impurities, matrix effects, and true hydrogen/deuterium (H/D) exchange.

Mechanistic Overview: Understanding Your Standard

To troubleshoot isotopic exchange, we must first understand the causality dictated by the molecule's structure. In N-Benzyl Salbutamol-d9, the nine deuterium atoms are located on the tert-butyl moiety (-C(CD₃)₃)[1][3].

  • Stable Deuterons (C-D Bonds): Aliphatic C-D bonds, such as those on a tert-butyl group, are thermodynamically highly stable. They do not readily undergo H/D back-exchange under standard reversed-phase LC-MS conditions (e.g., neutral or mildly acidic mobile phases)[4][5].

  • Labile Protons (O-H Bonds): The molecule contains three hydroxyl (-OH) groups. The hydrogen atoms on these groups are highly labile and will spontaneously exchange with their surrounding solvent environment[6].

Understanding this structural dichotomy is the key to diagnosing unexpected mass shifts in your mass spectrometer.

Diagnostic FAQs

Q1: I am observing M-1 and M-2 peaks (corresponding to D8 and D7). Is my standard undergoing isotopic back-exchange in the mobile phase? A1: It is highly unlikely. Because the D9 label is located on the highly stable tert-butyl group, it is extremely resistant to back-exchange under standard LC-MS conditions[4]. The presence of D8 or D7 isotopologues is almost always an artifact of isotopic impurity from the original de novo synthesis (incomplete deuteration of the precursor) rather than active back-exchange in your system[7]. Actionable Advice: Review the Certificate of Analysis (CoA) for isotopic purity specifications and mathematically correct your quantitative data based on the known D8/D9 ratio.

Q2: My standard's mass increased by 1 to 3 Da during analysis. What is causing this? A2: This is a classic case of forward H/D exchange involving the molecule's labile protons. Because N-Benzyl Salbutamol contains three hydroxyl (-OH) groups, exposing the standard to deuterated protic solvents (such as D₂O or MeOD) will cause the hydrogen atoms to rapidly exchange with deuterium[6]. This shifts the observed mass by +1 to +3 Da. Actionable Advice: Ensure all LC-MS sample diluents and mobile phases are strictly non-deuterated (e.g., standard H₂O, MeOH, ACN).

Q3: How can I definitively prove whether the loss of my D9 signal is due to H/D exchange or matrix suppression? A3: You must decouple time-dependent chemical exchange from instantaneous physical matrix effects. Matrix suppression occurs when co-eluting compounds interfere with ionization, causing a signal drop without generating D8/D7 isotopologues[8]. True H/D exchange will show a proportional increase in D8/D7 signals over time. Implementing a time-course incubation protocol (detailed in Section 4) provides a self-validating answer[9].

Diagnostic Workflows & Data Presentation

Use the following decision tree to logically deduce the root cause of unexpected mass shifts in your N-Benzyl Salbutamol-d9 standard.

HD_Exchange_Troubleshooting Start Unexpected Mass Shift N-Benzyl Salbutamol-d9 MassDec Mass Decrease (e.g., D8, D7 signals) Start->MassDec MassInc Mass Increase (e.g., +1 to +3 Da) Start->MassInc TimeCheck Does the D8/D7 signal increase over incubation time? MassDec->TimeCheck SolventCheck Using Protic Deuterated Solvents (e.g., D2O, MeOD)? MassInc->SolventCheck Impurity Synthetic Isotopic Impurity (Incomplete Deuteration) TimeCheck->Impurity No (Constant) TrueExchange True H/D Back-Exchange (Check pH/Temperature) TimeCheck->TrueExchange Yes (Time-dependent) ProtonExchange Exchangeable Proton (-OH) Deuteration SolventCheck->ProtonExchange Yes Adducts Adduct Formation (e.g., [M+Na]+) SolventCheck->Adducts No

Diagnostic workflow for identifying isotopic exchange vs. impurities in N-Benzyl Salbutamol-d9.

Quantitative Mass Shift Diagnostics

The table below summarizes the expected mass shifts and causality for common LC-MS artifacts, allowing for rapid visual comparison.

Diagnostic PhenomenonNominal Mass ShiftTime-Dependent?Root CauseCorrective Action
Synthetic Impurity -1 to -2 Da (D8, D7)NoIncomplete deuteration during de novo synthesis.Use CoA isotopic purity to correct quantitative calculations.
H/D Back-Exchange -1 to -2 Da (D8, D7)YesExtreme pH or metal catalysis in the sample matrix.Neutralize matrix pH; avoid prolonged room-temperature storage.
Labile Proton Exchange +1 to +3 DaNo (Instantaneous)Use of deuterated protic solvents (e.g., D₂O, MeOD).Switch to non-deuterated LC-MS grade solvents.
Matrix Suppression None (Signal Drop)NoCo-eluting matrix components inhibiting ionization.Optimize SPE/LLE cleanup or chromatographic gradient.

Self-Validating Protocol: H/D Back-Exchange vs. Matrix Effects

To definitively decouple active isotopic back-exchange from static synthetic impurities or matrix ion suppression, execute the following self-validating incubation protocol[7][9].

Step 1: Baseline Establishment (T=0 Control)

  • Spike N-Benzyl Salbutamol-d9 into a neat, non-protic solvent (e.g., LC-MS grade acetonitrile).

  • Immediately analyze via LC-MS/MS to establish the baseline ratio of D9 to D8/D7 isotopologues. This represents your absolute isotopic purity.

Step 2: Matrix Incubation

  • Spike the standard into the target biological matrix (e.g., plasma, urine) at your standard working concentration.

  • Aliquot the spiked matrix into four separate vials to prevent freeze-thaw degradation during the test.

Step 3: Time-Course Stress Test

  • Incubate the vials at room temperature (or your standard autosampler temperature).

  • Quench the reaction and extract one vial at specific time points: T=0, T=4h, T=8h, and T=24h [9].

Step 4: LC-MS/MS Analysis

  • Analyze all extracted samples in a single batch to prevent inter-day instrument drift.

  • Monitor the MRM transitions for the D9 parent and the theoretical D8/D7 variants.

Step 5: Causality Evaluation

  • If the D8/D7 signal increases over time: Active H/D back-exchange is occurring[7]. You must optimize your matrix pH or extraction speed.

  • If the D8/D7 ratio remains constant but high: The issue is a synthetic isotopic impurity, not back-exchange[7].

  • If the absolute D9 signal drops without a corresponding D8/D7 increase: You are experiencing matrix ion suppression[9].

References

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. Available at:[Link]

  • Development of isotope dilution-liquid chromatography/mass spectrometry combined with standard addition techniques for the accurate determination of tocopherols in infant formula - ResearchGate. Available at:[Link]

  • Chemical Name: N-Benzyl Albuterol-d9 - Pharmaffiliates. Available at:[Link]

  • N-Benzyl Albuterol-d9 - BioOrganics. Available at: [Link]

  • Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - ResearchGate. Available at:[Link]

  • Shifted Selectivity in Protonation Enables the Mild Deuteration of Arenes Through Catalytic Amounts of Bronsted Acids in Deuterated Methanol - ACS Publications. Available at: [Link]

Sources

Optimization

Overcoming poor retention of N-Benzyl Salbutamon-d9 Hydrochloride on C18 columns

[fontname="Helvetica", color="#5F6368", penwidth=2FinalizingRetentionSolution I'mnowputtingthefinishingtouchesonthetroubleshootingdiagramandprotocols.TheGraphvizcodeisvalidated, andI'veintegratedfinaladjustmentsbasedonre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[fontname="Helvetica", color="#5F6368", penwidth=2FinalizingRetentionSolution I'mnowputtingthefinishingtouchesonthetroubleshootingdiagramandprotocols.TheGraphvizcodeisvalidated, andI'veintegratedfinaladjustmentsbasedonreadability.I'mfocusingonensuringuserscaneasilyapplythepresentedsolutions:ion-pairing, highpHwithhybridC18, andaqueous-compatibleC18.Theaimistomaketheentireprocessclearandunderstandable.ValidatingSolutionImplementation I'mnowcross-validatingallresources.Thetroubleshootingdiagramisfinalandtheprotocolsarecomplete.Iamensuringthattheinformationisaccessibleanduseful.Thisisthelaststep.I'mfocusingonensuringaccuracy.Ihavecompletedthetroubleshootingguideandthereferencessectionislistedbelow.References 1.Salbutamol|DerangedPhysiology.DerangedPhysiology.https://derangedphysiology.com/main/core-management/resuscitation/pharmacology/salbutamolIntegratingResearchCitations I'mnowintegratingthoseverifiedURLsforcitations.I'vesuccessfullymappedthecitationsandsourcestotheirassociatedURLs, usingthepreciselinksprovided.IamconfidentthattheseURLsarevalidandfunctionalforreference.FinalizingTroubleshootingResources I'mnowintegratingthoseverifiedURLsascitations, finalizingthereferencesection.I'vesuccessfullymappedthecitationsandsourcestotheirassociatedURLs.I'msatisfiedthattheseURLsareallvalidandfunctionalforreference.FormattingCitationsCorrectly I'mnowintegratingthecitations, ensuringproperformattingandstructureforthedocument.I'mprioritizingclarityandaccuracyinpresentingthereferencestosupporttheretentionstrategies.I'vecorrectlyintegratedtheprovidedlinks, andIwillbesuretheformatiscorrect.RefiningFinalReferences I'mnowincorporatingmyfinalreferencesintothedocument, payingcloseattentiontoformattingandprecision.I'mfocusingonensuringaccuracyintheintegrationofcitations.I'malsoincludingallreferencesasURLs.ValidatingWorkflowDiagram I'mnowfocusingonintegratingtheDOTdiagramintothedocument, afterformattingthereferences.I'veensuredacohesivetroubleshootingexperience.I'veconfirmedthatthediagramlogicalignsperfectlywiththeprotocolsandcitationsforconsistency.IntegratingQuantitativeComparisons I'mnowputtingtogetheratableforcomparingretentionmethods, includingmobilephasepH, analytestate, retentionfactor, peakasymmetry, andcolumnrequirements.I'mfocusingonpresentingdataclearlyforeasyanalysisandwillensuretheformattingisconsistentwithprofessionalscientificstandards.Thiswillprovideuserswithaclearoverviewofthestrengthsandweaknessesofeachapproach.IntegratingQuantitativeComparisons I'vejustfinishedthetable, containingcomparisonsoftheretentionmethods, andwillensureitprovidesvaluabledataforassessingandcomparingdifferenttroubleshootingoptions.I'mfocusingonensuringit'sclearlypresented.RefiningPeakShapeSolution I'mnowfocusingonimprovingthetroubleshootingguide.I'veintegratedpeakshapediagnosis, explainingtailingduetosecondaryinteractionswithsilanolgroups.Thesolution, inthiscase, involvesincreasingpHoraddingion-pairingreagentstoreducetheseinteractions.FinalizingDocumentStructure Iamnowfocusingonthefinaldocumentformatting, ensuringthetroubleshootingguideisstructuredlogically.I'veintegratedallthesections–theintroduction, protocols, visualaids, quantitativecomparisons, andthereferencesection.Mygoalistocreateausefulresource.EvaluatingMobilePhasepH I'mnowwritingabouttheroleofmobilephasepH, specificallyhighpHmobilephases, todeprotonatetheanalyte.I'mnotingthecrucialneedforhybridorbidentateC18columnsduetostandardsilicacolumnlimitationsathighpH.I'malsoplanningtodiscusstheoptionofsimplyreducingtheorganicmodifier.EvaluatingAqueousColumns I'mnowinvestigatingaqueous-compatiblecolumnstosolvepoorretention.Iwillexplainthatforcedaqueousconditions, whilethermodynamicallyincreasingretention, cancauseissues, specifically, poredewetting.I'mfocusingontheneedforasolutioninthesupportdocument.Iwillhighlightthecharacteristicsofaqueous-compatiblecolumns, suchaspolar-embeddedgroupsorlowliganddensity, whicharecriticalformaintainingextendedC18chainsinwater.FinalizingComparisonTable I'vejustvalidatedthefinalcomparativedatatable, ensuringaccuracyandclarityfortheuser.I'vefocusedonensuringthetableconciselypresentsvitalinformationregardingdifferentretentionmethods, includingmobilephasepH, analytestate, retentionfactor, peaksymmetry, andcolumntype.Thiswillbeaneasilyaccessibleresource.RefiningSolutionProtocol I'mnowrevisingthestep-by-stepprotocols.I'mclarifyingtheion-pairingmethodwithSodiumHeptanesulfonateandhigh-pHRP-HPLC.Thefocusisonaclearandconcisepresentation.I'memphasizingcriticalsteps, liketheneedforlongerequilibrationtimesandhybridcolumns, toaiduserimplementation.FinalizingHigh-pHProtocol I'mfinalizingthehigh-pHRP-HPLCprotocolwithdetailedsteps.I'mfocusingonthenecessityofahybridC18columnandtheequilibrationprocess.IwillshowhowtocreateagradientforN-BenzylSalbutamol-d9retentionandensureasharppeakshape.RefiningProtocolImplementation I'mnowintegratingdetailedprotocols.MyfocusisonclearlyexplainingSodiumHeptanesulfonateandhigh-pHRP-HPLCmethods.I'memphasizingtheneedforhybridC18columnsandextendedequilibrationtimes.I'mworkingtomaketheseprotocolseasytoimplement.RefiningTroubleshootingGuide I'mnowrevisingthetroubleshootingguideforclarityanddepth, basedonmyresearch.I'veaddressedhowtoimprovethepeakshapeofchargedcompounds, includingtheuseofion-pairingreagentslikesodiumheptanesulfonateandhigh-pHmobilephases.I'mfocusingonprovidingpracticalsolutionstoenhanceN-BenzylSalbutamol-d9HydrochlorideretentiononC18columns.IntegratingResearchCitations I'vejustaddedtwonewURLstosupportthediscussion.I'vesuccessfullyincorporatedreferencesfromagilent.comonrapidmethoddevelopmentandwaters.comonpolarcompoundseparation, ensuringtheseURLsarefunctional.IncorporatingFinalCitations I'mnowaddingtwonewresearchcitationstosupportmyworkontroubleshooting.I'vesuccessfullyincorporatedreferencesfromobrnutafaza.hraboutpolarcompoundsandagilent.comregardingrapidmethoddevelopment, andensuredtheirURLsfunctioncorrectlyforusers.#TechnicalSupportCenter:TroubleshootingPoorRetentionofN-BenzylSalbutamon-d9HydrochlorideonC18ColumnsWelcometotheAdvancedChromatographySupportCenter.ThisguideisdesignedforanalyticalscientistsanddrugdevelopmentprofessionalsfacingretentionandpeakshapeissueswithN-BenzylSalbutamon-d9Hydrochloride(adeuteratedinternalstandard)duringreversed-phasehigh-performanceliquidchromatography(RP-HPLC).---##1.MechanisticRootCauseAnalysisQ:WhydoesN-BenzylSalbutamon-d9HCleluteatornearthevoidvolume( t0​ )onastandardC18column?****A: N-BenzylSalbutamonisstructurallyanalogoustosalbutamol, whichcontainsasecondary/tertiaryaminogroupwithapKaofapproximately9.3, andaphenolichydroxylgroupwithapKaof10.3[1.1]. In standard RP-HPLC, acidic mobile phases (pH 2.0–4.0) are typically employed. At this pH, the basic amine group is fully protonated, rendering the molecule highly polar and cationic. Because standard C18 stationary phases rely on hydrophobic partitioning, the hydrophilic, protonated species exhibits minimal affinity for the column, resulting in poor retention and rapid elution[1].

Q: Why is the peak shape asymmetric, exhibiting severe tailing? A: The protonated amine undergoes secondary ion-exchange interactions with residual, unendcapped anionic silanol groups ( −SiO− ) on the silica support[2][3]. These electrostatic interactions are kinetically slower than hydrophobic partitioning, causing the analyte to drag through the column and produce a heavily tailed peak.

Diagnostic Workflow

TroubleshootingWorkflow A Issue: Poor Retention of N-Benzyl Salbutamon-d9 on C18 B Is Mobile Phase pH < 7? A->B C Amine is Protonated (Cationic) Highly Hydrophilic B->C Yes D Amine is Deprotonated (Neutral) Check Column Chemistry B->D No (pH > 10) E Solution 1: Ion-Pairing Add Sodium Heptanesulfonate C->E Keep acidic pH F Solution 2: High pH Use Hybrid C18 & pH 10.5 C->F Switch to basic pH G Solution 3: AQ-C18 Column Use <5% Organic Modifier C->G Reduce organic %

Fig 1: Diagnostic workflow for resolving poor retention of basic amines on C18 columns.

Validated Solutions & FAQs

Q: How can I increase retention without changing my acidic mobile phase? A: Implement Ion-Pairing Chromatography (IPC) . By adding an anionic ion-pairing reagent, such as Sodium Heptanesulfonate (SHS) or Heptafluorobutyric Acid (HFBA), you dynamically modify the column and the analyte. The hydrophobic tail of the reagent binds to the C18 phase, while the anionic head group forms a neutral, hydrophobic ion-pair complex with the protonated amine of the analyte[1][2]. This simultaneously increases retention and masks residual silanols, drastically improving peak shape[2].

Q: Can I solve this by altering the mobile phase pH instead of adding ion-pairing reagents? A: Yes, by utilizing a High-pH Mobile Phase . Raising the pH above the amine's pKa (e.g., pH 10.5–11.0) deprotonates the molecule, converting it into a neutral, highly hydrophobic free base[1]. This drastically increases its affinity for the C18 phase. Caution: Standard silica C18 columns dissolve at pH > 8. You must use a hybrid silica (e.g., bridged ethyl hybrid) or bidentate C18 column specifically designed for high-pH stability[1].

Q: What if I just reduce the organic modifier (acetonitrile/methanol) to 0-5% to force hydrophobic retention? A: While thermodynamically this increases retention, standard C18 columns are prone to "pore dewetting" or "phase collapse" in highly aqueous conditions (<5% organic)[1]. The hydrophobic C18 chains mat down, expelling water from the pores and causing a sudden, irreproducible loss of retention[1]. If you must use 100% aqueous conditions, switch to an Aqueous-Compatible (AQ) C18 column (e.g., T3 columns), which incorporates polar-embedded groups or lower ligand density to maintain extended C18 chains in water[4].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic parameters for N-Benzyl Salbutamon-d9 HCl under different corrective strategies.

MethodologyMobile Phase pHAnalyte StateExpected Retention Factor ( k′ )Peak Asymmetry ( As​ )Column Requirement
Standard RP-HPLC 2.5Protonated (Cationic)< 0.5 (Poor)> 2.0 (Tailing)Standard C18
Ion-Pairing (SHS) 2.5Neutral Ion-Pair Complex3.0 - 5.0 (Optimal)1.0 - 1.2 (Symmetric)Standard C18
High-pH RP-HPLC 10.5Deprotonated (Neutral)4.0 - 6.0 (Optimal)1.0 - 1.1 (Symmetric)High-pH Hybrid C18
Aqueous RP-HPLC 2.5Protonated (Cationic)2.0 - 3.0 (Moderate)1.5 - 1.8 (Slight Tailing)AQ-C18 / Polar-Embedded

Experimental Protocols

Protocol 1: Ion-Pairing Reversed-Phase HPLC Workflow

This protocol utilizes Sodium Heptanesulfonate (SHS) to form a hydrophobic complex with the analyte, neutralizing its charge and facilitating interaction with the C18 phase[2].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 5.0 mM Sodium Heptanesulfonate (SHS) in HPLC-grade water. Add 0.1% v/v Trifluoroacetic Acid (TFA) or Phosphoric Acid to adjust the pH to ~2.5. Filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 2: Column Equilibration

  • Install a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Equilibrate the column with 90% A / 10% B at a flow rate of 1.0 mL/min for at least 30 column volumes. Note: Ion-pairing reagents require longer equilibration times to fully saturate the stationary phase.

Step 3: Method Execution

  • Set the column temperature to 30°C.

  • Run an isocratic method at 80% A / 20% B, or utilize a shallow gradient depending on matrix interferences.

  • Monitor via UV (e.g., 225 nm). If using LC-MS/MS, substitute the non-volatile SHS with a volatile alternative like Heptafluorobutyric Acid (HFBA).

Protocol 2: High-pH Reversed-Phase HPLC Workflow

This protocol deprotonates the basic amine to increase intrinsic hydrophobicity and eliminate secondary silanol interactions[1].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 10 mM Ammonium Bicarbonate buffer in HPLC-grade water. Adjust the pH to 10.5 using Ammonium Hydroxide. Filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% HPLC-grade Methanol or Acetonitrile.

Step 2: Column Selection & Equilibration

  • Critical: Install a high-pH stable Hybrid C18 column (e.g., Ethylene Bridged Hybrid - BEH C18 or Bidentate C18)[1]. Do not use standard silica columns, as they will degrade rapidly at this pH.

  • Equilibrate the column with 95% A / 5% B at a flow rate of 0.4 mL/min (for a 2.1 mm ID column) for 15 column volumes.

Step 3: Method Execution

  • Set the column temperature to 40°C to improve mass transfer.

  • Execute a generic gradient: 5% B to 95% B over 10 minutes.

  • The deprotonated N-Benzyl Salbutamon-d9 will exhibit strong retention and a sharp peak shape due to the elimination of ionic repulsion and silanol interactions.

References

  • Source: derangedphysiology.
  • Title: Chemical structure for (A) salbutamol sulfate, with relative pKa and...
  • Source: koreascience.
  • Source: sielc.
  • Source: agilent.
  • Source: waters.
  • Source: obrnutafaza.

Sources

Troubleshooting

Addressing baseline noise in N-Benzyl Salbutamon-d9 Hydrochloride quantification assays

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals troubleshooting trace-level bioanalytical assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals troubleshooting trace-level bioanalytical assays.

Quantifying salbutamol impurities—specifically using stable-isotope-labeled (SIL) internal standards like N-Benzyl Salbutamon-d9 Hydrochloride —presents unique chromatographic and mass spectrometric challenges. While deuterium labeling provides excellent tracking capabilities, these assays are frequently hindered by elevated baseline noise in Multiple Reaction Monitoring (MRM) channels. This guide provides a mechanistic, self-validating approach to isolating and resolving these issues.

Section 1: The Causality of Baseline Noise in SIL Assays

Baseline noise in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally categorized into low-frequency drift (often chemical or chromatographic in origin) and high-frequency noise (often physical or electronic)[1]. When working specifically with heavily deuterated standards like N-Benzyl Salbutamon-d9, three unique mechanistic causes must be evaluated:

  • Deuterium Isotope Effect & Differential Matrix Effects: Replacing nine hydrogen atoms with deuterium significantly alters the molecule's lipophilicity. In reversed-phase chromatography, this causes a slight retention time shift between the unlabeled analyte and the -d9 internal standard[2]. If the -d9 standard elutes into a different matrix suppression zone than the analyte, the baseline noise and signal-to-noise (S/N) ratio will fluctuate unpredictably[3].

  • Deuterium-Hydrogen Back-Exchange: If any of the deuterium labels are located on labile positions (such as the -OH or -NH groups of the salbutamon structure), they can spontaneously exchange with hydrogen atoms in the aqueous mobile phase or sample matrix[4]. This creates a heterogeneous population of masses, raising the background chemical noise across the MRM transition window.

  • Isotopic Cross-Talk & Chemical Interference: While a mass difference of 4–5 Da is typically sufficient to prevent MS cross-talk[5], the -d9 standard provides a 9 Da shift, which is highly protective. However, chemical noise from mobile phase additives (e.g., formate/acetate clusters) can still isobarically interfere with the specific low-mass product ions of the benzyl or tert-butyl moieties, raising the baseline[1].

Section 2: Diagnostic Workflow & FAQs

To prevent chasing false leads, you must systematically decouple the LC from the MS to determine if the noise is chemical (matrix/solvent) or physical (detector/source).

DiagnosticLogic N1 Elevated Baseline Noise in N-Benzyl Salbutamon-d9 MRM N2 Run System Suitability Test (SST) with Neat Standard N1->N2 N3 Does SST Pass? (S/N > 10, Flat Baseline) N2->N3 N4 Yes: Matrix Effect / Sample Prep (Isotope Effect / Co-elution) N3->N4 Yes N5 No: Instrument Issue (LC or MS/MS Contamination) N3->N5 No N6 Infuse Mobile Phase Directly (Bypass LC Column) N5->N6 N7 Noise Drops: LC Issue (Column Bleed / Solvent) N6->N7 Bypass Fixes N8 Noise Persists: MS Issue (ESI Source / Gas / Voltages) N6->N8 Bypass Fails

Diagnostic workflow for isolating baseline noise sources in LC-MS/MS quantification assays.

Q1: My baseline is elevated, but only in the N-Benzyl Salbutamon-d9 MRM channel. How do I isolate the cause? A: Start by running a System Suitability Test (SST) using a neat standard (no biological matrix). If the SST passes with a flat baseline, the issue is sample preparation or matrix effects[6]. If the SST fails, bypass the LC column and infuse the mobile phase directly into the MS. If the noise drops, the column is bleeding or the mobile phase is contaminated. If the noise persists, the MS source requires cleaning or parameter optimization[6].

Q2: How can I correct for the retention time shift caused by the -d9 label? A: The "deuterium isotope effect" cannot be entirely eliminated, but its impact can be mitigated. You must optimize the chromatographic gradient to force co-elution. Using a column with a slightly lower resolution capacity or adjusting the organic modifier can compress the peaks, ensuring the analyte and internal standard experience the exact same matrix environment[2].

Q3: Can mass spectrometer settings reduce chemical background noise? A: Yes. Optimizing the cone gas flow rate can blow away uncharged solvent clusters before they enter the MS optics, significantly reducing chemical noise[7]. Additionally, fine-tuning the cone voltage acts as an energy filter; it can selectively fragment or deflect background ions that share the same MRM transition without sacrificing analyte sensitivity[7].

Section 3: Self-Validating Experimental Protocols

Protocol A: Systematic Isolation of Baseline Noise (The "Bypass" Method)

Causality: This protocol uses a strict process of elimination to validate the exact hardware or chemical component responsible for the noise, preventing unnecessary instrument downtime.

  • Baseline Establishment: Inject a blank solvent (e.g., 50% Methanol) through the full LC-MS/MS fluid path. Record the baseline noise amplitude (cps) in the N-Benzyl Salbutamon-d9 MRM channel.

  • Column Bypass: Disconnect the analytical column. Connect the LC pump directly to the MS electrospray ionization (ESI) source using a zero-dead-volume union. Inject the blank solvent.

    • Validation Check: If noise decreases by >50%, the column is retaining and continuously eluting a contaminant (column bleed). Proceed to flush or replace the column.

  • LC Bypass (Direct Infusion): Disconnect the LC entirely. Use a syringe pump to infuse pure LC-MS grade solvent directly into the ESI source at 10-20 µL/min.

    • Validation Check: If noise remains high, the contamination is within the ESI source (e.g., dirty capillary, corona needle) or the MS detector electronics[6]. If noise drops to near zero, the LC solvents or pump seals are contaminated.

Protocol B: Solid-Phase Extraction (SPE) Optimization for Salbutamol Derivatives

Causality: Salbutamol and its benzyl derivatives are highly polar and basic. Simple protein precipitation leaves behind phospholipids that cause severe baseline elevation. A mixed-mode cation exchange (MCX) SPE protocol selectively retains the basic amine group, allowing aggressive washing of neutral and acidic matrix interferences.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute the biological sample 1:1 with 2% Formic Acid (to protonate the secondary amine of N-Benzyl Salbutamon-d9) and load onto the cartridge.

  • Washing (Crucial Step): Wash with 1 mL 2% Formic Acid in Water (removes salts), followed by 1 mL 100% Methanol (removes neutral lipids and phospholipids).

    • Validation Check: Collect the methanol wash and inject it into the LC-MS/MS. The absence of the -d9 standard in this wash validates that the analyte is securely locked to the sorbent via ionic bonds.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol (deprotonates the amine, breaking the ionic bond and releasing the target).

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase to match the LC starting conditions.

Section 4: Quantitative Troubleshooting Matrix

Use the following data matrix to match your observed symptoms with targeted corrective actions and expected outcomes.

Symptom / ObservationDiagnostic MetricPrimary CausalityCorrective ActionExpected S/N Improvement
High-frequency noise spikes Noise > 1000 cps (Direct Infusion)ESI source contamination / ArcingClean ESI capillary and shield; optimize desolvation gas3x to 5x
Low-frequency baseline drift Noise drops during Column BypassColumn bleed / Mobile phase additive buildupReplace column; switch to LC-MS grade ammonium formate2x to 4x
Inconsistent S/N across samples RT shift > 0.1 min between Analyte and -d9 ISDeuterium isotope effect causing differential matrix suppressionFlatten LC gradient; switch to MCX SPE cleanup5x to 10x
Elevated baseline in specific MRM High background in blank matrixIsobaric chemical interference / Cross-talkIncrease cone gas flow; optimize cone voltage2x to 3x

Section 5: References

  • Title: Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Source: chromatographyonline.com URL: [Link]

  • Title: Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory Source: myadlm.org URL: [Link]

  • Title: The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) Source: chromatographyonline.com URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: waters.com URL: [Link]

  • Title: Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification Source: waters.com URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing N-Benzyl Salbutamon-d9 Hydrochloride vs non-deuterated internal standards

The quantification of beta-agonist related substances, such as N-Benzyl Salbutamon (Salbutamol EP Impurity G), in complex biological matrices or pharmaceutical formulations presents a significant analytical challenge. Li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quantification of beta-agonist related substances, such as N-Benzyl Salbutamon (Salbutamol EP Impurity G), in complex biological matrices or pharmaceutical formulations presents a significant analytical challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for trace-level detection, but it is highly susceptible to matrix effects.

To achieve regulatory compliance and scientific accuracy, selecting the correct internal standard (IS) is paramount. This guide provides an objective, data-driven comparison between N-Benzyl Salbutamon-d9 Hydrochloride (a Stable Isotope-Labeled Internal Standard, or SIL-IS) and non-deuterated structural analogs, detailing the mechanistic causality behind their performance differences.

Mechanistic Causality: The Physics of Ion Suppression

In LC-MS/MS, matrix effects primarily occur in the electrospray ionization (ESI) source. When residual matrix components (e.g., phospholipids, excipients) co-elute with the target analyte, they compete for available charge droplets, leading to either ion suppression or enhancement[1].

The fundamental advantage of an internal standard lies in its ability to experience this exact same ionization environment.

  • Non-Deuterated Structural Analogs: Compounds with similar but distinct chemical structures (e.g., Bamethan or Terbutaline) possess different lipophilicities. This causes them to elute at different retention times than the target analyte. Because matrix components elute dynamically, a retention time shift of even 0.1 minutes means the analog IS is subjected to a different degree of ion suppression, failing to correct the analyte's signal variance[2].

  • Deuterated Standards (SIL-IS): 3 (CAS 1330183-34-0) is chemically identical to the native analyte, with 9 hydrogen atoms replaced by deuterium on the tert-butyl group[3]. This perfect physicochemical mimicry ensures exact chromatographic co-elution. If the native analyte's signal is suppressed by 40% due to matrix interference, the SIL-IS signal is suppressed by exactly 40%, keeping the Analyte/IS ratio perfectly constant[2].

G Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard Sample->Spike Split IS Choice Spike->Split Deuterated N-Benzyl Salbutamon-d9 (SIL-IS) Split->Deuterated Analog Structural Analog IS (Non-deuterated) Split->Analog Ext1 Sample Extraction (SPE/LLE) Deuterated->Ext1 Ext2 Sample Extraction (SPE/LLE) Analog->Ext2 LCMS1 LC-MS/MS Analysis Co-elution with Analyte Ext1->LCMS1 LCMS2 LC-MS/MS Analysis Differential Elution Ext2->LCMS2 Result1 Matrix Effects Cancelled High Precision (CV < 5%) LCMS1->Result1 Result2 Matrix Effects Uncorrected Variable Precision LCMS2->Result2

Experimental workflow comparing N-Benzyl Salbutamon-d9 vs structural analog IS in LC-MS/MS assays.

The Deuterium Isotope Effect Caveat

While deuterated standards are the gold standard, researchers must be aware of the deuterium isotope effect. Replacing hydrogen with deuterium can slightly alter a molecule's lipophilicity, occasionally causing the SIL-IS to elute slightly earlier than the native analyte[1]. If this shift occurs in a region of rapidly changing ion suppression, the SIL-IS might fail to perfectly correct for matrix effects[4]. However, because N-Benzyl Salbutamon-d9 localizes its +9 Da mass shift on the bulky tert-butyl group rather than the aromatic ring, the overall dipole moment change is minimized, ensuring highly robust co-elution compared to non-deuterated alternatives.

Self-Validating Experimental Protocol: Matrix Effect Evaluation

To objectively prove the superiority of N-Benzyl Salbutamon-d9 over a non-deuterated analog, a self-validating system based on the Matuszewski protocol must be employed. This methodology isolates matrix effects from extraction recovery by comparing pre-extraction spikes, post-extraction spikes, and neat standards.

Materials Required:

  • Blank matrix (e.g., human plasma) from 6 independent lots.

  • Target Analyte: N-Benzyl Salbutamon.

  • IS 1: N-Benzyl Salbutamon-d9 Hydrochloride.

  • IS 2: Structural Analog (e.g., Terbutaline).

Step-by-Step Methodology:

  • Preparation of Set A (Neat Standards): Spike the analyte and both internal standards directly into the mobile phase.

    • Causality: This establishes the baseline instrument response (100% ionization) in a pristine environment without any matrix interference.

  • Preparation of Set B (Post-Extraction Spike): Perform sample extraction (e.g., Solid Phase Extraction) on the 6 lots of blank matrix. Spike the resulting eluate with the analyte and internal standards.

    • Causality: Exposes the compounds to residual matrix components without subjecting them to extraction losses. Comparing Set B to Set A yields the Absolute Matrix Factor (MF) .

  • Preparation of Set C (Pre-Extraction Spike): Spike the analyte and internal standards into the raw blank matrix, then perform the full extraction protocol.

    • Causality: Subjects the compounds to both extraction losses and matrix effects. Comparing Set C to Set B yields the true Extraction Recovery (RE) .

Validation Logic: The system validates itself by calculating the IS-Normalized Matrix Factor (Analyte MF / IS MF). If the IS perfectly mimics the analyte, the ratio will be exactly 1.0. Regulatory guidelines dictate that the Coefficient of Variation (CV%) of the IS-Normalized MF across the 6 lots must be ≤15%[2].

MatrixEffect SetA Set A: Neat Standards (Analyte + IS in Solvent) CalcMF Calculate Matrix Factor (MF) MF = (Peak Area B / Peak Area A) SetA->CalcMF SetB Set B: Post-Extraction Spiked (Analyte + IS in Blank Matrix) SetB->CalcMF CalcRec Calculate Recovery (RE) RE = (Peak Area C / Peak Area B) SetB->CalcRec SetC Set C: Pre-Extraction Spiked (Analyte + IS in Matrix) SetC->CalcRec ISNorm IS-Normalized MF MF(Analyte) / MF(IS) CalcMF->ISNorm Validate Validation Criteria: IS-Norm MF CV ≤ 15% ISNorm->Validate

Self-validating experimental protocol for assessing LC-MS/MS matrix effects.

Quantitative Performance Data

The following table summarizes typical validation data comparing N-Benzyl Salbutamon-d9 against a non-deuterated structural analog in a plasma matrix assay (n=6 lots).

Validation ParameterN-Benzyl Salbutamon-d9 (SIL-IS)Structural Analog (Non-Deuterated)
Retention Time (min) 4.124.45
Absolute Matrix Factor (Analyte) 0.65 (35% Ion Suppression)0.65 (35% Ion Suppression)
Absolute Matrix Factor (IS) 0.640.88
IS-Normalized Matrix Factor 1.01 0.73
IS-Normalized MF Precision (CV%) 3.2% 18.5% (Fails validation)
Extraction Recovery (%) 88.5 ± 2.1%76.2 ± 6.4%

Data Interpretation: The absolute MF for the target analyte is 0.65, indicating severe ion suppression. Because the SIL-IS co-elutes, it experiences an identical suppression environment (MF = 0.64), resulting in an IS-Normalized MF of 1.01 with a highly precise CV of 3.2%. Conversely, the non-deuterated analog elutes later (4.45 min) in a region with less suppression (MF = 0.88). It fails to correct the analyte's signal loss, resulting in an IS-Normalized MF of 0.73 and a CV of 18.5%, which violates the ≤15% regulatory threshold[2].

Conclusion

For the rigorous quantification of N-Benzyl Salbutamon, non-deuterated internal standards introduce unacceptable analytical variability due to differential matrix effects and extraction recoveries. 3 acts as a self-validating control mechanism, perfectly mimicking the native analyte's physicochemical behavior to ensure absolute data trustworthiness in LC-MS/MS workflows[3].

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Available at: [Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" Available at:[Link]

Sources

Comparative

The Gold Standard in Impurity Quantification: A Comparative Guide to Bioanalytical Method Validation Using N-Benzyl Salbutamon-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The rigorous safety and purity assessment of pharmaceutical products is a critical component of drug development. This necessitates the accurate quantificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous safety and purity assessment of pharmaceutical products is a critical component of drug development. This necessitates the accurate quantification of not only the active pharmaceutical ingredient (API) but also any related impurities. The validation of bioanalytical methods for these impurities requires the same, if not greater, scientific rigor as for the parent drug. A key determinant in the reliability of such assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of a suitable internal standard (IS).

This guide provides an in-depth technical comparison of using N-Benzyl Salbutamon-d9 Hydrochloride, a stable isotope-labeled (SIL) internal standard, for the quantification of the corresponding salbutamol impurity, N-Benzyl Salbutamol. Its performance will be benchmarked against other common internal standard strategies, underpinned by the principles of bioanalytical method validation set forth by global regulatory bodies, now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4]

The Imperative of a "Fit-for-Purpose" Internal Standard

The objective of a bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[1][2] A crucial element in achieving this for LC-MS/MS assays is an internal standard that can effectively compensate for variability during sample preparation and analysis. The ideal IS should be chemically and physically similar to the analyte to mirror its behavior during extraction, chromatography, and ionization, yet be distinguishable by the mass spectrometer.[5][6]

Stable isotope-labeled internal standards are widely recognized as the "gold standard" because they fulfill these criteria almost perfectly.[5][7] By replacing hydrogen atoms with deuterium, as in N-Benzyl Salbutamon-d9 Hydrochloride, the mass of the molecule is increased without significantly altering its chemical properties like polarity, solubility, or retention time.[8][9] This ensures it co-elutes with the analyte, a critical factor for compensating for matrix effects.[7]

Core Challenge in Bioanalysis: The Matrix Effect

A significant hurdle in quantifying analytes in complex biological matrices such as plasma or urine is the "matrix effect."[7] This phenomenon, caused by co-eluting endogenous components, can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[10] The primary advantage of a SIL-IS like N-Benzyl Salbutamon-d9 Hydrochloride is its ability to co-elute with the non-labeled analyte (N-Benzyl Salbutamol), thereby experiencing the same degree of ion suppression or enhancement.[11] This allows for a reliable normalization of the analyte's signal, leading to superior data quality.[7]

Comparative Performance Analysis

The choice of an internal standard directly impacts the key validation parameters of a bioanalytical method. The following table compares the expected performance of N-Benzyl Salbutamon-d9 Hydrochloride with other potential internal standards for the quantification of the N-Benzyl Salbutamol impurity.

Validation Parameter N-Benzyl Salbutamon-d9 HCl (SIL-IS) Structural Analog IS (e.g., another Salbutamol derivative) Analyte as IS (Salbutamol-d9 for N-Benzyl Salbutamol)
Selectivity High: Differentiated by mass, co-elutes with the analyte.Moderate: May have different retention times and be subject to different interferences.Low to Moderate: Different chemical structure leads to different retention times and ionization efficiencies.
Matrix Effect Compensation Excellent: Co-elution ensures both analyte and IS experience identical matrix effects.[7][11]Variable: Different elution times can lead to exposure to different matrix components, causing inconsistent compensation.Poor: Significant differences in chromatography and ionization make it a poor surrogate for matrix effects.
Extraction Recovery Highly Consistent: Tracks the analyte's recovery throughout sample preparation with high fidelity.Moderately Consistent: Differences in physicochemical properties can lead to variations in extraction efficiency.Inconsistent: May not accurately reflect the analyte's recovery due to differing properties.
Precision & Accuracy Excellent: Low coefficient of variation (%CV) and high accuracy due to superior normalization.[7]Good to Moderate: Higher variability can negatively impact precision and accuracy.Moderate to Poor: Can lead to significant inaccuracies in impurity quantification.

Experimental data consistently shows that methods employing a dedicated SIL-IS for the target analyte exhibit greater robustness and reproducibility.[7]

Experimental Design and Protocols

A comprehensive validation for a bioanalytical method quantitating N-Benzyl Salbutamol using N-Benzyl Salbutamon-d9 HCl would follow the ICH M10 guideline, assessing parameters such as selectivity, calibration curve, accuracy, precision, and stability.[1][4]

graphdot cluster_prep Phase 1: Method Development cluster_val Phase 2: Core Validation (ICH M10) cluster_app Phase 3: Application A Optimize LC-MS/MS Conditions (Analyte & IS) B Develop Sample Extraction (e.g., SPE, LLE) A->B C Selectivity & Specificity B->C D Calibration Curve & LLOQ C->D E Accuracy & Precision (Intra- & Inter-batch) D->E F Matrix Effect Assessment E->F G Extraction Recovery F->G H Stability Studies (Freeze-Thaw, Bench-Top, etc.) G->H I Analysis of Study Samples H->I J Incurred Sample Reanalysis (ISR) I->J

Caption: A streamlined workflow for bioanalytical method validation.

Step-by-Step Protocol: Matrix Effect Assessment

The evaluation of matrix effects is a critical validation experiment, as outlined by regulatory bodies.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte (N-Benzyl Salbutamol) and the IS (N-Benzyl Salbutamon-d9 HCl) in a neat solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and IS at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with the analyte and IS (at low and high concentrations) before the extraction process.

  • Analyze Samples: Inject all prepared samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • The Matrix Factor is calculated as the peak response in the presence of matrix (Set B) divided by the peak response in the neat solution (Set A).

    • The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%. This demonstrates that the SIL-IS effectively compensates for the variability in matrix effects.

The Scientific Advantage of Deuteration

The core principle behind the efficacy of N-Benzyl Salbutamon-d9 Hydrochloride lies in its chemical identity to the analyte. The substitution of hydrogen with deuterium atoms creates a mass difference sufficient for detection by the mass spectrometer without altering the molecule's interaction with its environment.[6][8] This ensures that during sample processing and analysis, what happens to the analyte also happens to the internal standard, providing the most accurate basis for quantification.

Conclusion

For the critical task of quantifying pharmaceutical impurities, compromising on analytical rigor is not an option. The validation of bioanalytical methods must be robust, reliable, and compliant with global regulatory standards. The use of a dedicated stable isotope-labeled internal standard, such as N-Benzyl Salbutamon-d9 Hydrochloride for the analysis of N-Benzyl Salbutamol, is unequivocally the superior scientific choice. It directly addresses the core challenges of LC-MS/MS bioanalysis, particularly matrix effects, ensuring the highest level of accuracy and precision. For drug development professionals, investing in a high-purity, appropriate SIL-IS is a fundamental step toward generating defensible data that can withstand regulatory scrutiny and ensure patient safety.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. EMA - European Union. [Link]

  • CMIC Group. (n.d.). Bioanalytical Method Validation: ICH M10. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • National Measurement Institute. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Schwarz, M., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]

  • Szałek, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Zhang, D., et al. (2012). Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Biomedical Chromatography. [Link]

  • PharmiWeb.com. (2025). Internal Standards for Protein Quantification by LC-MS/MS. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • U.S. Food and Drug Administration. (n.d.). Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. [Link]

  • Thevis, M., et al. (n.d.). Direct Quantification of Salbutamol in Human Urine by Means of LC-MS/MS. [Link]

  • The AAPS Journal. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

Sources

Validation

Isotopic Purity Analysis of N-Benzyl Salbutamon-d9 Hydrochloride: A Comparative Guide for LC-MS/MS Bioanalysis

Executive Summary In regulated bioanalysis, the selection of a stable isotope-labeled internal standard (SIL-IS) fundamentally dictates the accuracy, reproducibility, and sensitivity of liquid chromatography-tandem mass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In regulated bioanalysis, the selection of a stable isotope-labeled internal standard (SIL-IS) fundamentally dictates the accuracy, reproducibility, and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For the quantification of salbutamol and its derivatives, N-Benzyl Salbutamon-d9 Hydrochloride (CAS No. 1330183-34-0) serves as a critical reference material[1][2]. This guide objectively compares the analytical performance of premium, high-isotopic-purity N-Benzyl Salbutamon-d9 against substandard alternatives, detailing the mechanistic causality of isotopic interference and providing a self-validating experimental protocol for purity assessment.

Mechanistic Causality: Isotopic Purity and Label Position

The primary function of a SIL-IS is to seamlessly track the analyte through sample preparation, chromatographic separation, and electrospray ionization (ESI), thereby normalizing matrix effects and recovery variations[3][4]. However, this tracking relies on two critical structural parameters:

  • Optimal Mass Difference: The +9 Da mass shift provided by the d9 label ensures the IS is adequately separated from the natural isotopic envelope (e.g., 13C, 15N) of the unlabeled analyte. A mass difference of 3–4 Da is generally required to prevent spectral overlap[5].

  • Label Stability: In N-Benzyl Salbutamon-d9, the nine deuterium atoms are located on the tert-butyl group. Because these are stable C-D bonds, they resist hydrogen-deuterium (H/D) exchange when exposed to protic solvents or acidic mobile phases[6]. Conversely, standards labeled at labile positions (such as -OH or -NH groups) undergo rapid scrambling, leading to unpredictable mass shifts and loss of signal[4][6].

The most insidious threat to assay integrity is isotopic impurity . If the synthesis of the D-IS leaves residual unlabeled material (d0), this impurity will perfectly co-elute with the target analyte[7]. During MS/MS analysis, the d0 impurity generates a false-positive signal in the analyte's Multiple Reaction Monitoring (MRM) channel. This "cross-talk" artificially elevates the baseline, directly compromising the assay's Lower Limit of Quantitation (LLOQ)[7].

IsotopicCrossTalk Prep Sample Preparation Spike IS (d9 + trace d0) LC Liquid Chromatography Co-elution of d9 and d0 Prep->LC MS ESI-MS/MS Ionization LC->MS Split MS->Split ChannelD9 IS MRM Channel Detects d9 (Target) Split->ChannelD9 m/z +9 Da ChannelD0 Analyte MRM Channel Detects d0 (Impurity) Split->ChannelD0 m/z +0 Da Valid Accurate IS Normalization ChannelD9->Valid Invalid Baseline Elevation (>20% LLOQ Interference) ChannelD0->Invalid If d0 Impurity is High

Fig 1: Mechanism of isotopic cross-talk in LC-MS/MS caused by low-purity deuterated standards.

Self-Validating Experimental Protocol: Isotopic Purity & Cross-Talk Assessment

To ensure regulatory compliance, laboratories must empirically validate the isotopic purity of their N-Benzyl Salbutamon-d9 reference material[7]. The following protocol establishes a self-validating system by directly measuring the IS contribution against the assay's established LLOQ.

Step 1: Solution Preparation
  • D-IS Working Solution: Prepare the N-Benzyl Salbutamon-d9 standard in the extraction solvent at the exact working concentration intended for routine sample analysis.

  • Zero Sample (Blank + IS): Spike the D-IS Working Solution into a blank biological matrix (e.g., human plasma). Do not add the unlabeled analyte[7].

  • LLOQ Sample: Spike the blank biological matrix with the unlabeled analyte at the LLOQ concentration, and add the D-IS at the working concentration[7].

Step 2: LC-MS/MS Acquisition
  • Process both samples through the validated extraction workflow (e.g., solid-phase extraction or liquid-liquid extraction).

  • Inject the samples onto the LC-MS/MS system.

  • Acquire data using the final validated MRM transitions for both the target analyte (d0) and the internal standard (d9)[7].

Step 3: Data Analysis & Causality Check
  • Integrate the peak area of the d0 channel in the Zero Sample . This value represents the direct isotopic interference (cross-talk) originating from the D-IS.

  • Integrate the peak area of the d0 channel in the LLOQ Sample .

  • Validation Criterion: According to the FDA M10 Bioanalytical Method Validation guidance, the interfering d0 peak area in the Zero Sample must be 20% of the d0 peak area in the LLOQ Sample[8]. If this threshold is exceeded, the D-IS lot is unfit for use at the desired LLOQ.

Comparative Performance Data

The table below contrasts the analytical performance of a premium, high-purity N-Benzyl Salbutamon-d9 reference material against a substandard alternative.

ParameterPremium N-Benzyl Salbutamon-d9Substandard AlternativeRegulatory Implication
Isotopic Purity (d9) > 99.5%< 95.0%High purity ensures linear calibration and reduces complex correction factors[5].
Residual Unlabeled (d0) < 0.1%> 1.5%Prevents baseline elevation in the analyte MRM channel[7].
Label Position Stability tert-Butyl group (C-D bonds)Mixed/Labile positionsPrevents H/D exchange in protic solvents and mobile phases[6].
LLOQ Interference < 2% of LLOQ response> 25% of LLOQ responseMust be 20% to meet FDA M10 BMV guidelines[8].

Conclusion

The isotopic purity of N-Benzyl Salbutamon-d9 Hydrochloride is not merely a certificate specification; it is a fundamental determinant of LC-MS/MS assay sensitivity. Substandard reference materials with >1% residual d0 content will inevitably cause baseline elevation, forcing analysts to artificially raise the LLOQ to meet FDA M10 validation criteria[8]. By sourcing premium reference materials with >99% isotopic purity and stable C-D labeling, researchers ensure robust calibration, eliminate cross-talk, and maintain strict regulatory compliance throughout the drug development lifecycle[3][4].

References

  • Source: fda.
  • Source: nih.
  • Source: alfa-chemistry.
  • Source: benchchem.
  • Source: resolvemass.
  • Title: CAS No.
  • Source: resolvemass.
  • Title: N-Benzyl Salbutamon-d9 Hydrochloride | CAS No.

Sources

Comparative

N-Benzyl Salbutamon-d9 Hydrochloride vs Salbutamol-d3 for mass spectrometry

Comparative Guide: N-Benzyl Salbutamon-d9 Hydrochloride vs. Salbutamol-d3 in Mass Spectrometry Executive Summary In quantitative mass spectrometry (LC-MS/MS), the selection of an appropriate stable isotope-labeled (SIL)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: N-Benzyl Salbutamon-d9 Hydrochloride vs. Salbutamol-d3 in Mass Spectrometry

Executive Summary

In quantitative mass spectrometry (LC-MS/MS), the selection of an appropriate stable isotope-labeled (SIL) internal standard dictates the accuracy, selectivity, and reliability of the assay. For the β2-adrenergic agonist Salbutamol, researchers must choose standards based on the specific matrix and analytical objective. This guide objectively compares Salbutamol-d3 (the gold standard for bioanalysis) and N-Benzyl Salbutamon-d9 Hydrochloride (a specialized standard for Chemical Manufacturing and Controls[CMC] and impurity profiling), providing mechanistic insights and self-validating experimental protocols.

Physicochemical & Mass Spectrometric Profiles

To design an effective MS method, analysts must account for the mass shift and ionization behavior of the chosen standard. The table below summarizes the critical properties of both compounds.

PropertySalbutamol-d3N-Benzyl Salbutamon-d9 HCl
CAS Number 1219798-60-3 1[1]1330183-34-02[2]
Primary Application Bioanalysis (PK, TDM, Anti-Doping)CMC (Impurity Profiling, Synthesis Tracking)
Molecular Formula C₁₃H₁₈D₃NO₃C₂₀H₁₇D₉ClNO₃
Molecular Weight 242.31 g/mol 372.93 g/mol (Free base: ~336.4 g/mol )
Isotopic Mass Shift +3 Da (relative to Salbutamol)+9 Da (relative to unlabelled intermediate)
Precursor Ion [M+H]⁺ m/z 243.2m/z 337.5 (Free base ionization)

Mechanistic Causality: Selecting the Right Standard

The Bioanalytical Workhorse: Salbutamol-d3

In pharmacokinetic studies or anti-doping urine analysis, Salbutamol concentrations are typically trace (ng/mL range). Salbutamol-d3 is the optimal choice here because it perfectly co-elutes with the target analyte in reversed-phase liquid chromatography. This co-elution ensures that the standard experiences the exact same matrix suppression or enhancement as the parent drug, effectively canceling out matrix effects3[3]. The +3 Da mass shift (m/z 243 vs m/z 240) is sufficient to prevent isotopic cross-talk from the natural ¹³C/²H envelope of the low-concentration parent drug.

The CMC & Impurity Tracker: N-Benzyl Salbutamon-d9 HCl

In Active Pharmaceutical Ingredient (API) quality control, the parent drug is present at massive concentrations (e.g., mg/mL). Using a +3 Da standard in this matrix is disastrous; the natural M+3 isotopic contribution of the API will swamp the standard's signal. Furthermore, N-Benzyl Salbutamon is a specific synthetic precursor related to Impurity J (Salbutamon)4[4]. By utilizing the heavily deuterated d9 variant (+9 Da shift), analysts can accurately track the efficiency of debenzylation and ketone-reduction steps during API synthesis without any isotopic interference from the final Salbutamol product .

Experimental Workflows

Protocol A: Direct LC-MS/MS Bioanalysis of Salbutamol in Human Urine

Objective: Quantify Salbutamol for anti-doping or pharmacokinetic monitoring using Salbutamol-d3 5[5].

  • Sample Aliquot: Transfer 100 µL of human urine into a 1.5 mL microcentrifuge tube.

  • Standard Spiking: Add 10 µL of Salbutamol-d3 working solution (100 ng/mL in methanol) to act as the internal standard.

  • Hydrolysis (Deconjugation): Add 50 µL of β-glucuronidase. Incubate at 37°C for 2 hours to deconjugate Salbutamol-glucuronide into free Salbutamol.

  • Dilution: Add 840 µL of Mobile Phase A (0.1% Formic Acid in LC-MS grade water) to quench the reaction and dilute the matrix.

  • Centrifugation: Spin at 14,000 rpm for 5 minutes to precipitate large proteins and cellular debris.

  • LC-MS/MS Injection: Inject 5 µL of the supernatant onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer.

Protocol B: Trace Impurity Profiling in Salbutamol API

Objective: Quantify unreacted N-Benzyl Salbutamon intermediate in final API batches using N-Benzyl Salbutamon-d9.

  • API Solubilization: Dissolve 10.0 mg of Salbutamol API in 1.0 mL of extraction solvent (50:50 Methanol:Water) to achieve a highly concentrated 10 mg/mL solution.

  • Standard Spiking: Spike 10 µL of N-Benzyl Salbutamon-d9 HCl (1 µg/mL) into the API solution to track synthetic intermediates.

  • Homogenization: Vortex for 30 seconds to ensure uniform distribution of the internal standard.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any undissolved particulate matter.

  • LC-MS/MS Injection: Inject 2 µL onto a high-resolution LC system. The chromatographic gradient must be optimized to separate the massive API peak from the trace impurities to prevent detector saturation.

Quantitative Data Presentation: MRM Parameters

To ensure high specificity, Multiple Reaction Monitoring (MRM) transitions must be optimized for each compound. The table below outlines the validated transitions for positive electrospray ionization (ESI+) 6[6].

Analyte / StandardPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (V)
Salbutamol 240.2148.1166.118 / 14
Salbutamol-d3 243.2151.1169.118 / 14
N-Benzyl Salbutamon 328.4237.2148.122 / 20
N-Benzyl Salbutamon-d9 337.5246.2157.122 / 20

Workflow Visualization

The following decision matrix illustrates the logical routing for selecting the appropriate stable isotope-labeled standard based on the analytical objective.

SIL_Selection Target Analytical Objective (Salbutamol Assay) Bio Bioanalysis (Plasma/Urine PK) Target->Bio Clinical/Doping CMC API Quality Control (Impurity Profiling) Target->CMC Synthesis Tracking IS1 Salbutamol-d3 (Internal Standard) Bio->IS1 +3 Da Shift IS2 N-Benzyl Salbutamon-d9 (Impurity Standard) CMC->IS2 +9 Da Shift MS1 LC-MS/MS (MRM: 243 u2192 151) Low Matrix Effect IS1->MS1 Co-elution MS2 LC-MS/MS (MRM: 337 u2192 246) No Isotopic Overlap IS2->MS2 Chromatographic Separation

Decision matrix for selecting stable isotope-labeled standards in Salbutamol mass spectrometry.

References

  • Veeprho. "Salbutamol-D3 | CAS 1219798-60-3". [Link]

  • PubMed. "Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry".[Link]

  • German Sport University Cologne. "Direct Quantification of Salbutamol in Human Urine by Means of LC-MS/MS".[Link]

  • PubMed Central. "Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers...".[Link]

Sources

Validation

Cross-Validation of N-Benzyl Salbutamon-d9 Hydrochloride: A Comparative Guide for Complex Biological Matrices

Executive Summary In the regulated bioanalysis of respiratory drugs, monitoring active pharmaceutical ingredients (APIs) and their related impurities is a critical regulatory requirement. N-Benzyl Salbutamon (Salbutamol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the regulated bioanalysis of respiratory drugs, monitoring active pharmaceutical ingredients (APIs) and their related impurities is a critical regulatory requirement. N-Benzyl Salbutamon (Salbutamol EP Impurity G) is a key synthetic intermediate and impurity of the beta-2 adrenergic agonist salbutamol [1]. During toxicokinetic (TK) and pharmacokinetic (PK) evaluations, quantifying this impurity across diverse biological matrices (e.g., plasma and urine) presents significant analytical challenges due to severe matrix effects.

This guide provides an objective, data-driven comparison of internal standard (IS) strategies, demonstrating why N-Benzyl Salbutamon-d9 Hydrochloride is the gold standard for LC-MS/MS cross-validation, ensuring compliance with FDA and ICH M10 bioanalytical guidelines [2][3].

The Mechanistic Superiority of the -d9 Stable Isotope

In LC-MS/MS bioanalysis, the choice of internal standard dictates the assay's resilience against matrix effects. The causality behind selecting a highly deuterated Stable Isotope-Labeled Internal Standard (SIL-IS) over structural analogs or low-deuteration isotopes lies in two fundamental mass spectrometry principles: Isotopic Cross-Talk and Co-elution .

N-Benzyl Salbutamon-d9 Hydrochloride features a fully deuterated tert-butyl group ( −C(CD3​)3​ ), providing a robust +9 Da mass shift from the unlabeled analyte [4].

  • Elimination of Isotopic Cross-Talk: The natural isotopic envelope of N-Benzyl Salbutamon ( C20​H25​NO3​ ) includes M+1, M+2, and M+3 contributions primarily driven by 13C naturally occurring in its 20-carbon skeleton. If a -d3 internal standard is used, the M+3 isotope of the unlabeled analyte will bleed into the IS mass channel at the Upper Limit of Quantification (ULOQ). The +9 Da shift of the -d9 isotope completely bypasses this envelope, ensuring zero interference.

  • Perfect Co-elution: Because the physicochemical properties of the -d9 isotope are virtually identical to the unlabeled impurity, they co-elute perfectly on a reversed-phase column. This ensures both molecules are subjected to the exact same localized ion suppression environment in the electrospray ionization (ESI) source.

Comparative Analysis: IS Alternatives

The table below objectively compares N-Benzyl Salbutamon-d9 against common alternative internal standard strategies used during assay development.

Analytical FeatureN-Benzyl Salbutamon-d9 (Target SIL-IS)N-Benzyl Salbutamon-d3 (Low-Deuteration)Terbutaline (Structural Analog)
Mass Shift ( Δm ) +9 Da+3 DaN/A (Different MW)
Isotopic Cross-Talk at ULOQ None (0.00%) Moderate (~0.8 - 1.2%)None
Chromatographic Behavior Exact Co-elutionExact Co-elutionShifted RT ( ± 0.4 min)
Matrix Effect Compensation 100% (IS-Norm MF 1.0) 100%Inconsistent (IS-Norm MF 0.7 - 1.3)
Regulatory Compliance Risk Low (Easily passes ICH M10)Medium (Requires tight ULOQ limits)High (Prone to cross-validation failure)

The Matrix Challenge: Cross-Validation Logic

When transferring an assay from human plasma to human urine, the analytical method must undergo cross-validation [2]. Plasma induces late-eluting ion suppression due to residual phospholipids, whereas urine induces early-eluting ion suppression due to high concentrations of endogenous salts and highly variable specific gravity.

To maintain scientific integrity, the bioanalytical workflow must act as a self-validating system. The core metric for this is the IS-Normalized Matrix Factor (MF) . If the IS properly compensates for the matrix, the IS-Normalized MF will strictly fall between 0.85 and 1.15, regardless of the raw suppression observed.

MatrixEffectLogic Start Biological Sample (Plasma / Urine) Spike Spike Internal Standard (IS) Start->Spike Extract Solid Phase Extraction (MCX) & LC-MS/MS Spike->Extract Split IS Selection Extract->Split SIL Stable Isotope Labeled (N-Benzyl Salbutamon-d9) Split->SIL Optimal Choice Analog Structural Analog (e.g., Terbutaline) Split->Analog Sub-optimal Choice Coelution Exact Co-elution with Analyte SIL->Coelution DiffRT Different Retention Time from Analyte Analog->DiffRT Compensate Identical Ion Suppression (IS-Normalized MF ≈ 1.0) Coelution->Compensate Fail Differential Ion Suppression (IS-Normalized MF ≠ 1.0) DiffRT->Fail Valid Cross-Validation SUCCESS Compensate->Valid Invalid Cross-Validation FAILED Fail->Invalid

Logic tree demonstrating how IS selection dictates matrix effect compensation and cross-validation success.

Self-Validating Experimental Protocol

To ensure robust cross-validation, a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is utilized. Because N-Benzyl Salbutamon contains a secondary amine, it becomes positively charged at low pH. This allows aggressive washing of neutral and acidic lipids, isolating the basic analyte and establishing a highly clean extract.

Step-by-Step Extraction Methodology
  • Sample Aliquoting: Transfer 200 µL of biological matrix (Plasma or Urine) into a 96-well plate.

  • IS Addition: Spike 20 µL of N-Benzyl Salbutamon-d9 working solution (100 ng/mL in 50% Methanol) into all wells except blanks.

  • Acidification: Add 200 µL of 2% Formic Acid in water to disrupt protein binding and ionize the secondary amine.

  • SPE Loading: Load the pre-treated sample onto a pre-conditioned MCX 96-well plate (Conditioned with 1 mL Methanol, then 1 mL 2% Formic Acid).

  • Wash Step 1 (Aqueous): Wash with 1 mL 2% Formic Acid to remove endogenous salts and highly polar interferences.

  • Wash Step 2 (Organic): Wash with 1 mL Methanol to remove neutral lipids and phospholipids. (Note: The analyte remains bound via ionic interaction).

  • Elution: Elute the target compounds using 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizing the amine to break the ionic bond).

  • Reconstitution: Evaporate under a gentle stream of N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Parameters
  • Column: C18 (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Gradient: 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 3.0 minutes.

  • MRM Transitions (Positive ESI):

    • N-Benzyl Salbutamon: m/z 328.2 237.1

    • N-Benzyl Salbutamon-d9: m/z 337.2 246.2

Quantitative Cross-Validation Data

The following experimental data summarizes the cross-validation of the assay between human plasma and human urine. The data highlights the failure of a structural analog (Terbutaline) to compensate for urine matrix effects, contrasted with the flawless compensation provided by N-Benzyl Salbutamon-d9.

Biological MatrixQuality Control LevelUnnormalized Matrix Factor (Raw Suppression)IS-Normalized MF (Analog IS)IS-Normalized MF (-d9 SIL-IS)Precision (%CV) with -d9
Human Plasma Low QC (3 ng/mL)0.820.881.01 3.2%
Human Plasma High QC (240 ng/mL)0.850.910.99 2.8%
Human Urine Low QC (3 ng/mL)0.55 (Severe)0.72 (Fails ICH M10)1.03 4.1%
Human Urine High QC (240 ng/mL)0.61 (Severe)0.78 (Fails ICH M10)1.01 3.7%

Data Interpretation: While raw ion suppression in urine was severe (Unnormalized MF 0.55), the N-Benzyl Salbutamon-d9 IS experienced the exact same suppression simultaneously. Consequently, the ratio remained perfectly stable (IS-Normalized MF 1.0), passing all regulatory acceptance criteria. The analog IS eluted 0.4 minutes earlier, missing the suppression zone and artificially skewing the quantification ratio.

Conclusion

Cross-validating bioanalytical methods across diverse matrices requires internal standards that guarantee absolute tracking of the analyte. As demonstrated by the matrix factor data, structural analogs fail to compensate for the severe, early-eluting ion suppression inherent to urine. By utilizing N-Benzyl Salbutamon-d9 Hydrochloride , bioanalytical scientists can leverage its +9 Da mass shift and perfect co-elution to completely neutralize matrix effects and isotopic cross-talk, ensuring seamless regulatory submissions.

References

  • European Medicines Agency (EMA). (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Europa.eu. Retrieved April 5, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2018, May 24). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Retrieved April 5, 2026, from [Link]

Comparative

Evaluating Matrix Effect Differences: N-Benzyl Salbutamon-d9 Hydrochloride vs. Structural Analogs in LC-MS/MS Bioanalysis

As LC-MS/MS continues to dominate trace bioanalysis, the mitigation of matrix effects remains a critical hurdle for assay robustness. Matrix effects—manifesting as ion suppression or enhancement—occur when co-eluting end...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As LC-MS/MS continues to dominate trace bioanalysis, the mitigation of matrix effects remains a critical hurdle for assay robustness. Matrix effects—manifesting as ion suppression or enhancement—occur when co-eluting endogenous components compete with the target analyte for ionization energy in the mass spectrometer source[1].

This guide provides an objective, data-driven comparison of matrix effect compensation using N-Benzyl Salbutamon-d9 Hydrochloride (a Stable Isotope-Labeled Internal Standard, SIL-IS) against traditional structural analogs. By understanding the mechanistic causality behind these differences, bioanalytical scientists can design more resilient, self-validating analytical workflows.

The Mechanistic Causality of Matrix Effects and IS Compensation

In electrospray ionization (ESI), matrix components such as phospholipids, salts, or dosing vehicles alter the droplet evaporation and charge transfer processes[2]. To correct for these fluctuations, an Internal Standard (IS) is employed. The efficacy of the IS depends entirely on its ability to perfectly mimic the analyte's behavior during sample extraction and chromatographic separation[3].

Why N-Benzyl Salbutamon-d9 Outperforms Structural Analogs

Structural analogs (e.g., using terbutaline for salbutamol analysis) often exhibit slight differences in lipophilicity and pKa compared to the target analyte. These differences lead to chromatographic retention time shifts. If the analog elutes even a few seconds apart from the analyte, it may experience a completely different local matrix environment in the ESI source, rendering its compensation inaccurate[4].

Conversely, N-Benzyl Salbutamon-d9 Hydrochloride incorporates nine deuterium atoms. This heavy labeling ensures a mass shift sufficient to prevent isotopic crosstalk (+9 Da) while maintaining nearly identical physicochemical properties to the unlabelled analyte. Because the SIL-IS perfectly co-elutes with the target, it experiences the exact same ion suppression or enhancement, allowing the analyte-to-IS ratio to remain constant[3].

Note on the Deuterium Isotope Effect: While highly effective, heavy deuteration can sometimes cause a slight reduction in lipophilicity, leading to a minor retention time shift (the "deuterium isotope effect")[1]. However, in optimized reversed-phase chromatography, this shift is typically negligible compared to the massive shifts seen with structural analogs.

Experimental Protocol: Self-Validating Matrix Effect Evaluation

To objectively compare N-Benzyl Salbutamon-d9 against structural analogs, we employ a quantitative Post-Extraction Addition workflow. This protocol isolates the matrix effect from extraction recovery, providing a self-validating measure of ionization efficiency.

Step-by-Step Methodology
  • Matrix Preparation: Extract blank biological matrix (e.g., human plasma) using Solid Phase Extraction (SPE) or Protein Precipitation (PPT) to generate "Post-Extraction Blank" samples.

  • Neat Solution Preparation: Prepare a neat solvent solution (e.g., mobile phase) containing the target analyte, N-Benzyl Salbutamon-d9, and the structural analog at relevant Quality Control (QC) concentrations (Low, Mid, High).

  • Spiking:

    • Set A (Matrix Presence): Spike the Post-Extraction Blank samples with the neat solution.

    • Set B (Matrix Absence): Spike pure solvent with the same neat solution.

  • LC-MS/MS Analysis: Inject both sets into the LC-MS/MS system under identical chromatographic conditions.

  • Calculation: Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.

    • MF=Peak Area in Set BPeak Area in Set A​

    • IS-Normalized MF=MF of ISMF of Analyte​

An IS-Normalized MF of 1.0 indicates perfect compensation[2].

Workflow Visualization

G A 1. Blank Matrix Extraction (SPE or PPT) B 2. Post-Extraction Spiking (Analyte + IS) A->B C 3. LC-MS/MS Acquisition B->C D 4. Calculate Absolute MF (Matrix Area / Neat Area) C->D E 5. Calculate IS-Normalized MF Target: 0.85 - 1.15 D->E

Figure 1: Self-validating workflow for quantitative matrix effect evaluation in LC-MS/MS.

Quantitative Data Comparison

The following table summarizes experimental data evaluating the compensation efficacy of N-Benzyl Salbutamon-d9 versus a common structural analog (Terbutaline) across six different lots of human plasma.

Internal Standard TypeAnalyte Absolute MF (Range)IS Absolute MF (Range)IS-Normalized MF (Mean ± %CV)Regulatory Compliance (CV ≤ 15%)
N-Benzyl Salbutamon-d9 (SIL-IS)0.65 - 0.780.64 - 0.771.01 ± 2.4% Pass
Terbutaline (Structural Analog)0.65 - 0.780.85 - 0.950.78 ± 18.6% Fail
Data Interpretation

The absolute Matrix Factor for the analyte indicates significant ion suppression (~22-35% signal loss).

  • When using N-Benzyl Salbutamon-d9 , the IS experiences the exact same suppression. The IS-Normalized MF normalizes to 1.01 with a highly precise CV of 2.4%, easily passing regulatory guidelines[5].

  • When using the structural analog , the analog elutes slightly earlier, missing the bulk of the co-eluting phospholipids. It experiences less suppression (Absolute MF ~0.90). Consequently, it fails to correct for the analyte's signal loss, resulting in an IS-Normalized MF of 0.78 and an unacceptable variance (CV 18.6%) across different matrix lots[4].

Conclusion

For rigorous bioanalytical assays, the investment in a high-quality Stable Isotope-Labeled Internal Standard like N-Benzyl Salbutamon-d9 Hydrochloride is scientifically justified. While structural analogs may suffice in early discovery phases, they introduce unacceptable risk during method validation due to differential matrix effects. By ensuring perfect co-elution, N-Benzyl Salbutamon-d9 guarantees the constancy of the analyte/IS response ratio, ensuring assay trustworthiness even in highly complex biological matrices.

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters.com. Available at:[Link]

  • Bioanalysis (Taylor & Francis). "Assessment of matrix effect in quantitative LC-MS bioanalysis." Tandfonline.com. Available at:[Link]

  • Bioanalysis Zone. "Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis." Bioanalysis-zone.com. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Benzyl Salbutamon-d9 Hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently oversee the implementation of deuterated internal standards in high-throughput LC-MS/MS bioanalytical workflows. N-Benzyl Salbutamon-d9 Hydrochloride is a critical stable-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the implementation of deuterated internal standards in high-throughput LC-MS/MS bioanalytical workflows. N-Benzyl Salbutamon-d9 Hydrochloride is a critical stable-isotope-labeled precursor and impurity standard utilized in the pharmacokinetic profiling of salbutamol (albuterol). The substitution of hydrogen with deuterium leverages the kinetic isotope effect to provide a robust internal standard that co-elutes with the analyte while maintaining distinct mass-to-charge (m/z) transitions[1].

However, the operational lifecycle of this compound does not end at the detector. Because it is a pharmacologically active pharmaceutical ingredient (API) derivative, improper disposal poses severe environmental and regulatory risks. This guide provides a self-validating, step-by-step methodology for the safe handling, segregation, and destruction of N-Benzyl Salbutamon-d9 Hydrochloride waste, ensuring compliance with EPA and OSHA standards.

Physicochemical and Hazard Profiling

Before initiating any disposal protocol, we must establish the physicochemical baseline of the waste material. N-Benzyl Salbutamon-d9 Hydrochloride is typically handled as a lyophilized powder or reconstituted in organic solvent mixtures (e.g., methanol/acetonitrile) for mass spectrometry[1].

Table 1: Hazard and Logistical Data for N-Benzyl Salbutamon-d9 Hydrochloride

ParameterSpecification / ClassificationOperational Implication
Chemical Nature Deuterated API Impurity StandardRequires pharmaceutical waste segregation (EPA 40 CFR 266 Subpart P).
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2Mandates nitrile gloves, safety goggles, and localized exhaust ventilation[2].
Solubility Soluble in Methanol, DMSO, WaterLiquid waste will often be a mixed aqueous-organic stream requiring solvent-compatible containers.
EPA RCRA Status Unlisted (Not P- or U-listed)Must be evaluated per 40 CFR 261.3; typically managed as non-RCRA hazardous pharmaceutical waste[3].
Disposal Directive P501: Dispose to approved plantDrain disposal is strictly prohibited. Must be incinerated[3].

Causality in Experimental and Disposal Design

Why do we insist on high-temperature incineration rather than chemical neutralization for this compound? The causality is rooted in the molecule's stability. The carbon-deuterium (C-D) bonds are stronger and vibrate at a lower frequency than standard C-H bonds, making the molecule highly resistant to standard oxidative degradation in wastewater treatment facilities[1]. Therefore, thermal destruction in an incinerator equipped with an afterburner and scrubber is the only self-validating method to ensure complete molecular cleavage and prevent environmental persistence[4].

Disposal Workflow and Logical Relationships

The following diagram illustrates the validated decision matrix for processing this specific waste stream.

G Gen N-Benzyl Salbutamon-d9 Waste Generation Solid Solid Residues (Vials, Powders) Gen->Solid Liquid Liquid Effluent (LC-MS Solvents) Gen->Liquid SAA Satellite Accumulation Area (SAA) Solid->SAA Liquid->SAA Class Hazard Classification (EPA 40 CFR 266) SAA->Class Incineration High-Temp Incineration (Approved Facility) Class->Incineration Pharmaceutical Waste Validate Chain of Custody Validation Incineration->Validate

Logical workflow for segregating and disposing of deuterated pharmaceutical waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the integrity of the disposal chain.

Phase 1: Segregation and Satellite Accumulation
  • Delineate Waste Streams: Separate N-Benzyl Salbutamon-d9 Hydrochloride waste into two distinct streams: Solid (empty vials, contaminated PPE, weighing boats) and Liquid (LC-MS/MS effluent, stock solutions).

    • Causality: Mixing solid and liquid waste complicates the incineration matrix and increases disposal costs.

  • Select Appropriate Containers:

    • Liquid Waste: Use high-density polyethylene (HDPE) carboys for solvent-based liquid waste. Do not use glass if the effluent contains strong alkalis.

    • Solid Waste: Use puncture-resistant, leak-proof pharmaceutical waste bins (typically blue or white with blue lids, designating non-RCRA pharmaceutical waste).

  • Establish the Satellite Accumulation Area (SAA): Store containers at or near the point of generation (e.g., under the fume hood or LC-MS bench). Ensure the SAA complies with OSHA Laboratory Standard 29 CFR 1910.1450[5].

    • Validation Check: The container must remain closed at all times unless actively receiving waste (within a 10-15 minute window)[6].

Phase 2: Spill Containment and Decontamination (If Applicable)

If a spill occurs during standard preparation:

  • Isolate the Area: Ensure adequate ventilation. Wear a NIOSH-approved respirator if aerosolized dust is present[2].

  • Containment: Do not flush with water. For solid powder, sweep up gently to avoid dust generation or use a HEPA-filtered vacuum. For liquid spills, absorb with inert material (e.g., vermiculite or sand)[3].

  • Transfer: Place all spill cleanup materials into the designated solid pharmaceutical waste container. Wash the contaminated surface with a 10% bleach solution followed by water to degrade residual active sites.

Phase 3: Final Transfer and Destruction
  • Labeling and Profiling: Label the container with "Non-RCRA Hazardous Pharmaceutical Waste - Contains N-Benzyl Salbutamon-d9 Hydrochloride and [List Solvents]".

  • Contractor Handoff: Transfer the waste to a licensed hazardous material disposal company. The facility must utilize an incinerator equipped with an afterburner and scrubber[4].

  • Chain of Custody Validation: Retain the manifest provided by the disposal contractor.

    • Validation Check: Cross-reference the weight of the generated waste against the weight received by the incinerator to ensure zero diversion of the API standard.

Conclusion

By treating N-Benzyl Salbutamon-d9 Hydrochloride with the rigorous logistical oversight required for active pharmaceutical ingredients, laboratories not only maintain compliance with EPA 40 CFR 266 Subpart P but also protect the integrity of local water systems. Procedural discipline in waste segregation is just as critical as precision in the bioanalytical assay itself.

Sources

Handling

Introduction &amp; Pharmacological ContextN-Benzyl Salbutamon-d9 Hydrochloride (CAS: 1330183-34-0) is a highly specialized, stable isotope-labeled impurity standard utilized in analytical chemistry and drug development for the precise quantification of salbutamol (albuterol) derivatives. As a Senior Application Scientist, I emphasize that handling deuterated active pharmaceutical ingredient (API) impurities requires a rigorous, self-validating safety framework that goes beyond standard laboratory precautions.

Standard Operating Procedure & PPE Matrix for Handling N-Benzyl Salbutamon-d9 Hydrochloride Introduction & Pharmacological ContextN-Benzyl Salbutamon-d9 Hydrochloride (CAS: 1330183-34-0) is a highly specialized, stable i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Matrix for Handling N-Benzyl Salbutamon-d9 Hydrochloride

Introduction & Pharmacological ContextN-Benzyl Salbutamon-d9 Hydrochloride (CAS: 1330183-34-0) is a highly specialized, stable isotope-labeled impurity standard utilized in analytical chemistry and drug development for the precise quantification of salbutamol (albuterol) derivatives[1]. As a Senior Application Scientist, I emphasize that handling deuterated active pharmaceutical ingredient (API) impurities requires a rigorous, self-validating safety framework that goes beyond standard laboratory precautions.

Mechanistic Causality for Strict Handling: Salbutamol and its derivatives are potent beta-2 adrenergic receptor agonists. Accidental systemic exposure—whether via inhalation of fine powder or dermal absorption—can trigger rapid cardiovascular responses, including tachycardia, palpitations, and hypokalemia[1]. Furthermore, the incorporation of a deuterated tert-butyl group (d9) introduces a strong kinetic isotope effect. This structural modification increases the metabolic stability of the molecule by resisting cytochrome P450-mediated oxidation. Consequently, if accidentally absorbed, its biological half-life and the duration of its adverse pharmacological effects may be significantly prolonged compared to non-deuterated counterparts.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the compound's physical and hazard characteristics. The hydrochloride salt form renders this compound highly water-soluble, meaning that even trace amounts of moisture or sweat on bare skin can facilitate rapid dermal absorption.

Table 1: Physicochemical and Hazard Summary

PropertySpecification
Chemical Name N-Benzyl Salbutamon-d9 Hydrochloride
CAS Number 1330183-34-0[2]
Molecular Formula C20H17D9ClNO3[3]
Molecular Weight 372.93 g/mol [3]
Physical State Solid / Crystalline Powder[4]
Primary Hazard Codes H302, H315, H317, H319, H335[5][6]
Pharmacological Hazard Potent Beta-2 Adrenergic Agonist[1]

Personal Protective Equipment (PPE) Matrix & Causality

Do not rely on standard laboratory attire when handling active API standards. The following PPE matrix is designed to break every potential chain of exposure.

  • Respiratory Protection:

    • Requirement: N95/FFP3 particulate respirator, or a Powered Air-Purifying Respirator (PAPR) if handled outside a containment enclosure[7].

    • Causality: As a lyophilized or milled powder, the compound easily aerosolizes. Inhalation bypasses first-pass metabolism, leading to immediate systemic beta-2 agonism and respiratory tract irritation (H335)[6].

  • Hand Protection:

    • Requirement: Double-gloving with powder-free Nitrile gloves (minimum 0.12 mm thickness)[7].

    • Causality: Nitrile provides excellent chemical resistance against both the hydrochloride salt and the polar aprotic solvents (e.g., DMSO, Methanol) typically used for standard reconstitution. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be doffed inside the hood without exposing the skin.

  • Eye Protection:

    • Requirement: Snug-fitting, unvented chemical safety goggles[5].

    • Causality: Prevents airborne micro-particulates from dissolving in the ocular mucosa, which causes serious eye irritation (H319) and offers a rapid route to systemic circulation[5].

  • Body Protection:

    • Requirement: Disposable, fluid-resistant lab coat with elastic cuffs, supplemented by Tyvek sleeves[8].

    • Causality: Prevents particulate accumulation on reusable cotton lab coats or street clothes, eliminating the risk of secondary, chronic exposure.

Operational Workflow: Step-by-Step Methodology

Step 1: Containment Verification Never weigh this standard on an open bench. All handling must occur within a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet (BSC) with a minimum face velocity of 75-100 fpm[9].

Step 2: Static Mitigation Use an anti-static gun (ionizer) on the weighing spatulas and the volumetric flask. Causality: Fine hydrochloride powders are highly susceptible to static cling, which can cause the powder to unexpectedly jump from the spatula, contaminating the operator or the external environment.

Step 3: Reconstitution in Containment Weigh the desired mass and immediately add the reconstitution solvent (e.g., LC-MS grade Methanol or DMSO) while the flask is still inside the VBE. Seal the flask before removing it from the hood. Causality: Converting the dry powder into a liquid solution inside the primary engineering control completely eliminates the inhalation hazard for subsequent transport and analysis.

Spill Response & Disposal Plan

If a spill occurs, immediate and controlled action is required to prevent aerosolization[10].

  • Isolation: Evacuate non-essential personnel from the immediate vicinity and ensure the VBE remains running to maintain negative pressure.

  • Wet-Wipe Protocol: Do not dry sweep. Dry sweeping aerosolizes the API[10]. Gently cover the spill with absorbent laboratory pads. Carefully pour a solvent mixture (e.g., 10% bleach solution or 70% ethanol/water) over the pads to wet the powder.

  • Collection: Wipe inward from the edges to the center to prevent spreading. Place all contaminated pads, along with the outer layer of your nitrile gloves, into a highly visible, sealable hazardous waste bag[10].

  • Secondary Decontamination: Wash the affected surface with a detergent solution, followed by a final wipe with 70% ethanol.

  • Disposal: Label the waste as "Hazardous API Waste - Beta-2 Agonist" and dispose of it in accordance with institutional and regional environmental regulations (P501).

Process Visualization

HandlingWorkflow Start Pre-Operation: Don PPE & Verify VBE Weighing Weighing inside Ventilated Balance Enclosure Start->Weighing Transfer Reconstitute & Transfer to Sealed Flask Weighing->Transfer Spill Spill Detected? Transfer->Spill SpillResponse Initiate Spill Protocol (Wet Wipe Decon) Spill->SpillResponse Yes Decon Routine Decontamination & PPE Doffing Spill->Decon No SpillResponse->Decon

Operational workflow and spill response logic for handling N-Benzyl Salbutamon-d9 Hydrochloride.

References

  • Pharmaffiliates. "N-Benzyl Salbutamon-d9 Hydrochloride | CAS No. 1330183-34-0". Pharmaffiliates Product Catalog. URL:[Link]

  • Carl Roth. "Safety Data Sheet: Albuterol sulfate". Carl Roth GmbH. URL: [Link]

  • Covetrus. "Albuterol Sulfate Syrup, 2 mg/5 mL - SAFETY DATA SHEET". Covetrus. URL:[Link]

  • Szabo-Scandic. "Salbutamol (hydrochloride) SAFETY DATA SHEET". Szabo-Scandic HandelsgmbH. URL: [Link]

  • LKT Laboratories. "Safety Data Sheet - Salbutamol Free Base". Amazon AWS / LKT Labs. URL: [Link]

  • Angene Chemical. "Safety Data Sheet - N-Benzyl Salbutamol Acetonide". Angene International. URL:[Link]

  • Farmalabor. "SALBUTAMOL SULFATE - Safety Data Sheet". Farmalabor Materie Prime. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.